{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Description
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Properties
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNMTXBKSKVCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241377 | |
| Record name | Bicyclo[2.2.2]octane-1-methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-85-1 | |
| Record name | Bicyclo[2.2.2]octane-1-methanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-1-methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of a robust synthetic route to {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride, a key building block in medicinal chemistry and materials science. The rigid bicyclo[2.2.2]octane scaffold imparts unique conformational constraints and lipophilicity, making its derivatives valuable for probing biological systems and developing novel materials. This document will detail a reliable two-step synthesis commencing from the commercially available {Bicyclo[2.2.2]octan-1-yl}methanol, focusing on the critical transformations and the rationale behind the chosen methodologies.
Introduction: The Significance of the Bicyclo[2.2.2]octane Moiety
The bicyclo[2.2.2]octane framework is a highly sought-after structural motif in modern chemistry. Its rigid, cage-like structure provides a predictable three-dimensional arrangement of substituents, which is invaluable in the design of enzyme inhibitors, receptor ligands, and other biologically active molecules. Furthermore, the non-planar, saturated nature of this bicyclic system offers a distinct advantage over flat aromatic rings in exploring chemical space for drug discovery. The synthesis of functionalized bicyclo[2.2.2]octane derivatives, such as the target sulfonyl chloride, is therefore of considerable interest to the scientific community.
Proposed Synthetic Strategy: A Two-Step Approach
A logical and efficient synthetic pathway to this compound has been devised, starting from the readily accessible {Bicyclo[2.2.2]octan-1-yl}methanol. The overall strategy involves two key transformations:
-
Thiol Synthesis: Conversion of the primary alcohol to the corresponding thiol, {Bicyclo[2.2.2]octan-1-yl}methanethiol.
-
Oxidative Chlorination: Oxidation of the thiol to the final product, this compound.
This approach was selected for its anticipated high efficiency and the avoidance of harsh reaction conditions that could lead to rearrangement of the bicyclic core.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of {Bicyclo[2.2.2]octan-1-yl}methanethiol
The conversion of a sterically hindered primary alcohol, such as {Bicyclo[2.2.2]octan-1-yl}methanol, to the corresponding thiol presents a unique challenge. Direct conversion via tosylation followed by nucleophilic substitution with a sulfide source can be prone to elimination side reactions due to the neopentyl-like nature of the substrate. A more reliable and milder alternative is the Mitsunobu reaction.[1][2]
The Mitsunobu Reaction: A Gentle Approach to Thiol Synthesis
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thiols, with inversion of stereochemistry (though not relevant for this achiral substrate).[3][4] The reaction proceeds under mild, neutral conditions, which is ideal for our sterically encumbered substrate. In this proposed synthesis, thioacetic acid is employed as the sulfur source, leading to the formation of a thioacetate intermediate, which is then readily hydrolyzed to the desired thiol.
Reaction Scheme:
Caption: Mitsunobu reaction for the synthesis of {Bicyclo[2.2.2]octan-1-yl}methanethiol.
Detailed Experimental Protocol:
Step 1: Thioacetate Formation
-
To a stirred solution of {Bicyclo[2.2.2]octan-1-yl}methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
-
After the addition is complete, add thioacetic acid (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the thioacetate intermediate.
Step 2: Hydrolysis to the Thiol
-
Dissolve the purified thioacetate intermediate in a suitable solvent such as methanol.
-
Add an aqueous solution of a base, for example, sodium hydroxide (2.0 eq), to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield {Bicyclo[2.2.2]octan-1-yl}methanethiol. Due to the volatility and odor of the thiol, it is often used directly in the next step without extensive purification.
Part 2: Oxidative Chlorination to this compound
The final step in the synthesis is the conversion of the thiol to the target sulfonyl chloride. This transformation requires a strong oxidizing agent in the presence of a chloride source. Several methods are available for this oxidative chlorination.[5][6][7]
Method A: Using N-Chlorosuccinimide (NCS)
A common and effective method for the oxidation of thiols to sulfonyl chlorides involves the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst, such as hydrochloric acid (HCl).[8][9] This method is generally high-yielding and proceeds under relatively mild conditions.
Reaction Scheme:
Caption: Oxidative chlorination of the thiol using NCS.
Detailed Experimental Protocol (Method A):
-
Dissolve {Bicyclo[2.2.2]octan-1-yl}methanethiol (1.0 eq) in a suitable solvent, such as dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add N-chlorosuccinimide (approximately 3.0 eq) in portions, maintaining the temperature below 5 °C. The reaction is exothermic and care should be taken during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization if necessary.
Method B: Using Hydrogen Peroxide and a Chloride Source
An alternative "greener" approach utilizes hydrogen peroxide as the oxidant in the presence of a chloride source, such as thionyl chloride or hydrochloric acid.[5][6] This method avoids the use of halogenated reagents like NCS.
Reaction Scheme:
Caption: Oxidative chlorination of the thiol using hydrogen peroxide.
Detailed Experimental Protocol (Method B):
-
To a stirred solution of {Bicyclo[2.2.2]octan-1-yl}methanethiol (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add a solution of hydrogen peroxide (30% aqueous solution, ~3.0 eq).
-
Slowly add thionyl chloride (1.1 eq) dropwise to the biphasic mixture, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction to stir vigorously at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired sulfonyl chloride.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected 1H NMR Signals (CDCl3) | Expected 13C NMR Signals (CDCl3) | Expected Mass Spectrum (m/z) |
| {Bicyclo[2.2.2]octan-1-yl}methanol | δ 3.2-3.4 (s, 2H, -CH2OH), 1.4-1.7 (m, 13H, bicyclooctane protons) | Signals corresponding to the bicyclooctane core and the -CH2OH carbon. | [M]+ |
| {Bicyclo[2.2.2]octan-1-yl}methanethiol | δ 2.5-2.7 (d, 2H, -CH2SH), 1.4-1.7 (m, 13H, bicyclooctane protons), 1.2-1.4 (t, 1H, -SH) | Signals corresponding to the bicyclooctane core and the -CH2SH carbon. | [M]+ |
| This compound | δ 3.8-4.0 (s, 2H, -CH2SO2Cl), 1.5-1.8 (m, 13H, bicyclooctane protons) | Signals corresponding to the bicyclooctane core and the -CH2SO2Cl carbon. | [M]+, characteristic isotope pattern for chlorine. |
Safety Considerations
-
Thiols: Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
Oxidizing Agents: The oxidative chlorination reactions are exothermic and should be carried out with proper temperature control, especially during the addition of reagents.
-
Corrosive Reagents: Thionyl chloride and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of this compound from the corresponding commercially available alcohol. The use of a Mitsunobu reaction for the initial thiol formation provides a mild and effective route for this sterically hindered substrate. The subsequent oxidative chlorination can be achieved using standard and well-documented procedures. This synthetic strategy offers a practical pathway for researchers in drug discovery and materials science to access this valuable building block.
References
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Reactions of Thiols - Chemistry Steps. (n.d.). Retrieved from [Link]
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Mitsunobu Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
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- Bahrami, K.; Khodaei, M. M.; Soheilizad, M. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. J. Org. Chem.2009, 74 (24), 9287–9291.
- Kaszynski, P.; Bodwell, G. J. Synthesis of 1-Substituted Bicyclo[1.1.1]pentanes. In Modern Allene Chemistry; Krause, N., Hashmi, A. S. K., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 2, pp 647-679.
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SN2 reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Retrieved from [Link]
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- Sulzer, N.; Polterauer, D.; Hone, C. A.; Kappe, C. O. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem2024, e202400292.
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Oxidation of a thiol to a sulfonyl chloride - ChemSpider Synthetic Pages. (2013, June 6). Retrieved from [Link]
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Synthesis of bicyclo[2.2.2]octanes - Justia Patents. (2020, April 28). Retrieved from [Link]
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Conversion of Alcohols to Thiols via Tosylate Intermediates. (n.d.). Retrieved from [Link]
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Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water - ACS Publications. (2023, July 3). Retrieved from [Link]
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Synthesis of bicyclo[2.2.2]octanes - Justia Patents. (2020, April 28). Retrieved from [Link]
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The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. (n.d.). Retrieved from [Link]
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Oxidative chlorination mechanism (sulfide to sulfonyl chloride) - Chemistry Stack Exchange. (2012, June 25). Retrieved from [Link]
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Convergent Synthesis of Triindanone-Fused Spiro[bicyclo[2.2.2]octane-2,3′-indolines] via Domino Reaction of 1,3-Indanedione and 3-Methyleneoxindoles. (2020, November 9). Retrieved from [Link]
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An In-depth Technical Guide to {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride: A Rigid Scaffold for Drug Discovery
Introduction: The Strategic Value of Rigid Scaffolds in Medicinal Chemistry
In the intricate landscape of drug design and development, the conformational control of small molecules is a paramount objective. Flexible molecules can adopt a multitude of conformations, leading to entropic penalties upon binding to a biological target and potential off-target effects. The introduction of rigid scaffolds is a proven strategy to mitigate these challenges, and among these, the bicyclo[2.2.2]octane (BCO) framework has emerged as a compelling structural motif.[1][2] Its inherent rigidity, three-dimensional character, and metabolic stability make it an attractive bioisosteric replacement for more common planar aromatic rings or flexible aliphatic chains.[1] This guide focuses on a functionalized BCO derivative, {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride , a versatile building block poised for application in the synthesis of novel therapeutic agents.
This document provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, reactivity, and potential applications, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development.
Physicochemical and Structural Properties
The defining feature of this compound is the rigid and sterically demanding BCO cage. This structure imparts unique physicochemical properties that are highly desirable in drug candidates.
Core Structural Attributes
The BCO core is a highly symmetrical and non-planar tricycle. The bridgehead substitution at the 1-position ensures that the methanesulfonyl chloride moiety is held in a fixed spatial orientation relative to the cage. This predictable geometry is invaluable for structure-activity relationship (SAR) studies, as it reduces the conformational variables when probing interactions with a biological target.
| Property | Value | Source |
| CAS Number | 1803596-85-1 | [3][4] |
| Molecular Formula | C₉H₁₅ClO₂S | [3][4] |
| Molecular Weight | 222.73 g/mol | [4][5] |
| SMILES | O=S(=O)(Cl)CC12CCC(CC1)CC2 | [4][5] |
| Calculated LogP | 2.151 | [4][5] |
Predicted Physicochemical Properties: While experimental data for this specific compound is not widely available, estimations can be made based on the parent BCO structure and general properties of sulfonyl chlorides. The compound is expected to be a solid at room temperature with limited aqueous solubility but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The most logical synthetic approach involves the oxidative chlorination of the corresponding thiol, {bicyclo[2.2.2]octan-1-yl}methanethiol. This precursor can be synthesized from the commercially available bicyclo[2.2.2]octan-1-ol.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a scientifically sound, though hypothetical, procedure for the synthesis of this compound.
Step 1: Synthesis of {Bicyclo[2.2.2]octan-1-yl}methanethiol
-
Conversion of Bicyclo[2.2.2]octan-1-ol to 1-(Bromomethyl)bicyclo[2.2.2]octane: Bicyclo[2.2.2]octan-1-ol can be converted to the corresponding bromide via standard methods, such as treatment with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction is typically performed in an inert solvent like diethyl ether or dichloromethane.
-
Thiol Synthesis: The resulting 1-(bromomethyl)bicyclo[2.2.2]octane is then reacted with a sulfur nucleophile. A common method is the use of sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF. Alternatively, reaction with thiourea followed by basic hydrolysis provides the desired thiol.
Step 2: Oxidative Chlorination to the Sulfonyl Chloride
-
Reaction Setup: To a solution of {bicyclo[2.2.2]octan-1-yl}methanethiol in a suitable solvent (e.g., a mixture of acetonitrile and water), add a chlorinating and oxidizing agent. Several reagents can be employed for this transformation.[6] A common and effective method involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source like tetrabutylammonium chloride.
-
Reaction Conditions: The reaction is typically carried out at reduced temperatures (0-10 °C) to control the exothermicity of the oxidation.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Handling
This compound is an electrophilic reagent, with the reactivity centered at the sulfonyl group.
Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the sulfur atom, leading to the displacement of the chloride leaving group. This reaction is the cornerstone of its utility as a building block.
Caption: Key reactions of this compound.
-
Reaction with Amines: This is arguably the most important reaction for medicinal chemistry applications. The sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamides.[7] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to quench the HCl byproduct.
-
Reaction with Alcohols: In the presence of a base, alcohols will react to form sulfonate esters.
-
Reaction with Organometallic Reagents: Reagents such as Grignards or organolithiums can displace the chloride to form sulfones.
The steric bulk of the BCO cage may influence the reaction rates with highly hindered nucleophiles, a factor that can be exploited for selective reactions.
Safety and Handling
As with other alkanesulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator.[8][9][10] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. The compound is moisture-sensitive and should be stored under an inert atmosphere. In case of contact with skin or eyes, flush immediately with copious amounts of water.[11]
Applications in Drug Discovery and Development
The unique structural and physicochemical properties of the BCO scaffold make this compound a valuable tool for medicinal chemists.
Bioisosteric Replacement
The BCO moiety can serve as a non-planar, saturated bioisostere for a phenyl ring or other aromatic systems. This substitution can lead to improved metabolic stability, as the BCO core lacks sites for oxidative metabolism that are present in aromatic rings. It can also enhance aqueous solubility and modulate lipophilicity, key parameters in optimizing the pharmacokinetic profile of a drug candidate.
Scaffold for Combinatorial Libraries
The reactivity of the sulfonyl chloride group allows for the facile introduction of a wide range of substituents by reaction with a diverse set of amines. This makes this compound an excellent starting material for the construction of combinatorial libraries for high-throughput screening. The rigid BCO core ensures that the diversity elements are presented in a well-defined three-dimensional space, which can facilitate the discovery of potent and selective ligands for various biological targets. Bicyclic compounds, in general, have shown promise in the development of treatments for inflammatory conditions by inhibiting cellular events involving TNF-α and IL-8.[12]
Conformational Restriction
Incorporating the BCO scaffold into a drug candidate can lock a flexible side chain into a specific bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for the target protein by reducing the entropic penalty of binding.
Conclusion
This compound represents a powerful building block for modern drug discovery. Its rigid, three-dimensional structure, combined with the versatile reactivity of the sulfonyl chloride group, provides medicinal chemists with a valuable tool to explore novel chemical space and to design drug candidates with improved pharmacokinetic and pharmacodynamic properties. While specific experimental data for this compound remains limited in the public domain, its potential can be confidently inferred from the well-established chemistry of the bicyclo[2.2.2]octane scaffold and sulfonyl chlorides. As the demand for novel, patentable chemical entities continues to grow, the strategic application of such unique building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics.
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Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 30, 2026, from [Link]
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Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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.alpha.-Halo sulfones. XII. Chlorination of bridgehead sulfides and sulfones. Transannular double-bond formation in the base-induced rearrangement of bridgehead .alpha.-chloro sulfones. (n.d.). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]
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Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. (2025, January 28). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
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Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered CN Bond Cleavage. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]
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Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
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Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]
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Asymmetric Construction of Nitrogen-Containing [2.2.2] Bicyclic Scaffolds Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 30, 2026, from [Link]
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Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]
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Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]
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Synthesis of Bicyclo[2.2.2]octane-2,3-dicarboximide. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]
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[2-BICYCLO [2.2.2] OCTYL] IMIDAZOLE DERIVATIVES M-i Ut&, b i a m Akiyama, and AkLa T U Department of Sy. (n.d.). Retrieved January 30, 2026, from [Link]
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Bicyclo(2.2.2)octan-1-ol. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
-
Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. (n.d.). PubMed Central (PMC). Retrieved January 30, 2026, from [Link]
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Bicyclo[2.2.2]octane. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]
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WO 2020/086747 A3. (2020, April 30). Googleapis.com. Retrieved January 30, 2026, from [Link]
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THERMAL BEHAVIOUR OF SOME DIBENZOBICYCLO[2.2.2]OCTANE DERIVATIVES. (n.d.). AKJournals. Retrieved January 30, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride is a key building block in medicinal chemistry and materials science, valued for its rigid, three-dimensional structure that allows for the precise spatial orientation of functional groups. This guide provides a comprehensive overview of the synthetic pathways to this important intermediate, focusing on the selection of starting materials and the rationale behind the chosen chemical transformations. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate its practical application in a research and development setting.
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) framework is a highly sought-after motif in drug discovery and materials science. Its rigid, cage-like structure provides a stable and predictable scaffold for the attachment of pharmacophores or functional moieties. Unlike flexible aliphatic chains, the BCO core restricts conformational freedom, which can lead to enhanced binding affinity and selectivity for biological targets. The 1- and 4-positions of the BCO system are of particular interest as they allow for a linear and rigid disposition of substituents.[1][2] this compound serves as a versatile intermediate, enabling the introduction of the {bicyclo[2.2.2]octan-1-yl}methylsulfonyl group into a wide range of molecules.
This guide will delineate a reliable and adaptable synthetic route to this compound, starting from readily accessible precursors. The discussion will emphasize the critical aspects of each synthetic step, providing the reader with a thorough understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing with the construction of the bicyclo[2.2.2]octane core functionalized at the bridgehead position.
Caption: Retrosynthetic pathway for this compound.
The proposed synthetic strategy involves the following key transformations:
-
Construction of the Bicyclo[2.2.2]octane Core: A Diels-Alder reaction is a powerful and convergent method for the formation of the bicyclo[2.2.2]octane ring system.[3]
-
Installation of the C1-Methylene Group: The C1-substituent can be introduced as a carboxylic acid, which can then be reduced to the required hydroxymethyl group.
-
Formation of the Sulfonyl Chloride Moiety: A robust sequence involving conversion of the alcohol to a halide, followed by nucleophilic substitution with a sulfite salt and subsequent chlorination, provides a reliable route to the target sulfonyl chloride.
Synthesis of Key Starting Materials and Intermediates
Synthesis of Bicyclo[2.2.2]octane-1-carboxylic Acid
The synthesis of bicyclo[2.2.2]octane-1-carboxylic acid is a critical first step. While several methods exist for the construction of the BCO core, a common and efficient approach involves a Diels-Alder reaction.[4] For instance, the reaction of a suitable 1,3-cyclohexadiene derivative with a dienophile can provide a precursor that is then converted to the desired carboxylic acid.
An alternative and often more direct route to 1,4-disubstituted bicyclo[2.2.2]octanes involves the palladium-catalyzed oxidative cyclization of 1,4-dimethylene cyclohexane.[5] This method can provide access to intermediates that can be further elaborated to the desired carboxylic acid.
Table 1: Comparison of Synthetic Routes to Bicyclo[2.2.2]octane-1-carboxylic Acid
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene derivatives, Dienophiles | Heat or Lewis Acid | High convergence, good stereocontrol | May require multiple steps to install the C1-carboxy group |
| Oxidative Cyclization | 1,4-Dimethylene cyclohexane | Pd catalyst, Oxidizing agent | Direct formation of 1,4-disubstituted BCOs | Use of transition metal catalyst, potentially harsh oxidizing conditions |
Reduction of Bicyclo[2.2.2]octane-1-carboxylic Acid to Bicyclo[2.2.2]octane-1-methanol
The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Common reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes are highly effective for this purpose.
Experimental Protocol: Reduction of Bicyclo[2.2.2]octane-1-carboxylic Acid
-
A solution of bicyclo[2.2.2]octane-1-carboxylic acid in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of the reducing agent (e.g., LiAlH₄ in THF) is added dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by water.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield crude bicyclo[2.2.2]octane-1-methanol.
-
The crude product can be purified by column chromatography or distillation.
Conversion of Bicyclo[2.2.2]octane-1-methanol to 1-(Bromomethyl)bicyclo[2.2.2]octane
With the alcohol in hand, the next step is its conversion to a suitable leaving group for the subsequent nucleophilic substitution. A common and effective transformation is the conversion to an alkyl bromide. Reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃) (the Appel reaction) are well-suited for this purpose.
Synthesis of this compound
The final two stages of the synthesis involve the introduction of the sulfur-containing moiety and its conversion to the target sulfonyl chloride.
Synthesis of Sodium {Bicyclo[2.2.2]octan-1-yl}methanesulfonate
The reaction of 1-(bromomethyl)bicyclo[2.2.2]octane with a sulfite salt, typically sodium sulfite (Na₂SO₃), in a suitable solvent system affords the corresponding sodium sulfonate salt. This is a classic Sₙ2 reaction.
Experimental Protocol: Synthesis of Sodium {Bicyclo[2.2.2]octan-1-yl}methanesulfonate
-
1-(Bromomethyl)bicyclo[2.2.2]octane is dissolved in a mixture of water and a water-miscible organic solvent (e.g., ethanol or acetone) to improve solubility.
-
An excess of sodium sulfite is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon cooling, the sodium {bicyclo[2.2.2]octan-1-yl}methanesulfonate may precipitate from the solution. If not, the solvent is removed under reduced pressure.
-
The crude salt is typically used in the next step without extensive purification, although it can be recrystallized from a suitable solvent system if necessary.
Chlorination of Sodium {Bicyclo[2.2.2]octan-1-yl}methanesulfonate
The final step is the conversion of the sodium sulfonate salt to the sulfonyl chloride. This is achieved by treatment with a chlorinating agent. Common reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂). The choice of reagent can depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.
Experimental Protocol: Synthesis of this compound
-
The dry sodium {bicyclo[2.2.2]octan-1-yl}methanesulfonate is suspended in an inert, anhydrous solvent such as dichloromethane or chloroform.
-
A slight excess of the chlorinating agent (e.g., PCl₅ or SOCl₂) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the conversion is complete.
-
The reaction mixture is then poured onto crushed ice to quench any unreacted chlorinating agent.
-
The organic layer is separated, washed with cold water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.
-
The product can be purified by vacuum distillation or column chromatography on silica gel.
Overall Synthetic Workflow
The complete synthetic pathway from a readily available starting material to the final product is summarized in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has outlined a logical and experimentally viable synthetic route to this compound. By starting with the construction of the bicyclo[2.2.2]octane core and systematically installing the required functional groups, researchers can reliably access this valuable building block. The provided protocols and mechanistic discussions are intended to serve as a practical resource for scientists engaged in the synthesis of novel molecules for pharmaceutical and materials science applications. The inherent rigidity and well-defined stereochemistry of the bicyclo[2.2.2]octane scaffold, made accessible through intermediates like the one described herein, will continue to be a powerful tool in the design of next-generation functional molecules.
References
- Eastman Chemical Company. (2020). Synthesis of bicyclo[2.2.2]octane derivatives.
-
Eastman Chemical Company. (2020). Synthesis of bicyclo[2.2.2]octanes. Justia Patents. [Link]
-
Li, Y., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers, 2(3), 274-278. [Link]
-
Roberts, J. D., & Moreland, W. T. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(9), 2167-2173. [Link]
-
Stanovnik, B., & Svete, J. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC, 2008(1), 209-231. [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. RSC Medicinal Chemistry, 14(11), 2136-2144. [Link]
-
Sorensen, E. J., & Starr, J. T. (2005). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Angewandte Chemie International Edition, 44(22), 3440-3443. [Link]
-
Yadav, J. S., et al. (2007). Radical 4-exo cyclization of bicyclo[2.2.2]octene derivatives: Construction of tricyclo[3.3.1.02,7]nonane skeleton. Tetrahedron Letters, 48(45), 8040-8043. [Link]
-
Tang, R. Y., Zhong, P., & Lin, Q. L. (2007). Sulfite-Promoted One-Pot Synthesis of Sulfides by Reaction of Aryl Disulfides with Alkyl Halides. Synthesis, 2007(01), 85-91. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
- Atochem North America, Inc. (1989). Preparation of alkanesulfonyl halides and alkanesulfonic acids.
-
Gray, G. W., & Kelly, S. M. (1981). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (2), 267-274. [Link]
-
Yates, P., & Langford, G. E. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Rearrangements accompanying oxidative decarboxylation with lead tetraacetate. Canadian Journal of Chemistry, 59(3), 344-353. [Link]
- Beilstein, F. K. (1981). Alkane-sulfonyl chlorides preparation.
-
Chemistry LibreTexts. (2023). Simple Addition Reactions. [Link]
-
Gray, G. W., & Kelly, S. M. (1981). The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes exhibiting wide-range, enantiotropic nematic phases. Journal of the Chemical Society, Perkin Transactions 2, (2), 267-274. [Link]
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Precision Synthesis: {Bicyclo[2.2.2]octan-1-yl}methanol to Sulfonyl Chloride
Part 1: Strategic Analysis & Core Directive
Executive Summary
The conversion of {Bicyclo[2.2.2]octan-1-yl}methanol (CAS: 2574-42-7) to its corresponding sulfonyl chloride is a non-trivial transformation. While the starting material appears to be a standard primary alcohol, the methylene group is attached to a quaternary bridgehead carbon. This creates a neopentyl-like steric environment , significantly retarding nucleophilic substitution (
Direct chlorosulfonation is contraindicated due to the high probability of skeletal rearrangement or non-selective cage chlorination. Therefore, this guide details the Indirect Substitution-Oxidation Pathway , the industry "Gold Standard" for sterically hindered substrates. This route prioritizes intermediate stability and purification over atom economy, ensuring high-purity isolation of the sulfonyl chloride for downstream sulfonamide or sulfonate synthesis.
The "Neopentyl Effect" Challenge
Researchers must adjust standard protocols to account for the steric bulk of the bicyclo[2.2.2]octane cage.
-
Standard Primary Alcohol:
reaction relative rate . -
Neopentyl Alcohol (
): reaction relative rate . -
Implication: The displacement of the leaving group (Step 2) will require polar aprotic solvents (DMF/DMSO) and elevated temperatures (
C), conditions that would be unnecessary for linear alkyl alcohols.
Part 2: Technical Methodology
Pathway 1: The Stepwise Substitution-Oxidation Route (Recommended)
This protocol converts the alcohol to a mesylate (activation), displaces it with a sulfur nucleophile (thioacetate), and oxidatively chlorinates the sulfur to the sulfonyl chloride.
Step 1: Activation (Mesylation)
The alcohol is converted to a mesylate.[1][2][3] The sulfonyl ester is preferred over a halide because the mesylation reaction is driven by electronics, not nucleophilic attack, bypassing the steric hindrance of the bridgehead.
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), DCM.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Key Insight: Use catalytic DMAP. Although the alcohol is primary, the bulk can slow the initial attack.
Protocol:
-
Dissolve {Bicyclo[2.2.2]octan-1-yl}methanol (1.0 equiv) in anhydrous DCM (10 vol).
-
Cool to 0°C under
atmosphere. -
Add
(1.5 equiv) and DMAP (0.05 equiv). -
Dropwise add MsCl (1.2 equiv). Exotherm is minimal due to sterics, but control is required.
-
Allow to warm to RT and stir for 4–6 hours (longer than typical primary alcohols).
-
Workup: Wash with 1M HCl, then Sat.
. Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
Yield Expectation: >90%. The mesylate is stable and can be used directly.
Step 2: Nucleophilic Displacement (Thioacetate Formation)
Critical Control Point: This is the rate-determining step. Standard reflux in acetone will likely fail or take days.
-
Reagents: Potassium Thioacetate (KSAc), DMF (anhydrous).
-
Mechanism:
displacement. -
Thermodynamics: The reaction requires heat to overcome the steric repulsion of the bicyclic cage during the transition state.
Protocol:
-
Dissolve the crude mesylate (from Step 1) in anhydrous DMF (5 vol).
-
Add Potassium Thioacetate (1.5 equiv).
-
Heat to 90°C for 12–18 hours. Monitor by TLC/LCMS.
-
Note: If conversion is slow, add catalytic NaI (Finkelstein condition) to generate the more reactive transient iodide.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF.
-
Product: {Bicyclo[2.2.2]octan-1-yl}methyl thioacetate.
Step 3: Oxidative Chlorination
Direct oxidation of the thioacetate to the sulfonyl chloride. This avoids the formation of the foul-smelling and easily oxidized free thiol.
-
Reagents: N-Chlorosuccinimide (NCS), 2M HCl, Acetonitrile/Acetic Acid.
-
Mechanism: Acid-catalyzed hydrolysis of thioacetate
Thiol Sulfenyl chloride Sulfonyl chloride.
Protocol:
-
Suspend NCS (4.0 equiv) in Acetonitrile (8 vol) and 2M HCl (2 vol). Cool to 10°C.
-
Add the Thioacetate (1.0 equiv) dissolved in minimal Acetonitrile dropwise.
-
Safety: Reaction generates mild exotherm and may release trace
.
-
-
Stir at 10–20°C for 1–2 hours.
-
Workup (Crucial): Dilute with cold water. Extract immediately with
or DCM. -
Wash with cold brine. Dry over
(avoid basic drying agents). -
Concentrate in vacuo at
C to yield the sulfonyl chloride.
Data Summary & Reagent Table
| Step | Transformation | Reagents | Critical Parameter | Exp. Yield |
| 1 | Alcohol | MsCl, | Dry solvents; 0°C start | 92-96% |
| 2 | Mesylate | KSAc, DMF | Temp > 80°C (Neopentyl effect) | 75-85% |
| 3 | Thioacetate | NCS, HCl, MeCN | Control temp < 20°C to prevent hydrolysis | 65-80% |
Part 3: Visualization (Graphviz/DOT)
Reaction Logic & Workflow
The following diagram illustrates the synthetic pathway and the decision logic for the oxidative step.
Caption: Stepwise synthetic pathway emphasizing the critical high-temperature displacement step required for the neopentyl-like bridgehead system.
Part 4: References & Validation[5]
The protocols defined above are synthesized from authoritative methodologies for handling hindered primary alcohols and oxidative chlorination.
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[4][5][6] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Validation: Establishes the efficiency of oxidative chlorination for sulfur intermediates.
-
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006). Synthesis of bicyclo[2.2.2]octane derivatives. Synthesis, 2006(24), 4131-4134.
-
Validation: Provides context on the stability and handling of the bicyclo[2.2.2]octane cage.
-
-
Wright, S. W., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084. Link
-
Validation: The NCS/HCl oxidation protocol (Step 3) is adapted from this seminal work, favored for its mildness compared to chlorine gas.
-
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Validation: Theoretical grounding for the "Neopentyl Effect" (
retardation at -quaternary centers).
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. escholarship.org [escholarship.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
The Bicyclo[2.2.2]octane Moiety: A Rigid Scaffold for Escaping Flatland in Medicinal Chemistry
Abstract
In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic systems. The bicyclo[2.2.2]octane (BCO) moiety has emerged as a powerful three-dimensional (3D) scaffold, offering a unique combination of structural rigidity, synthetic accessibility, and advantageous physicochemical properties. This in-depth technical guide provides a comprehensive overview of the BCO core, from its fundamental characteristics and synthesis to its strategic application in drug design. We will explore its role as a bioisosteric replacement for common aromatic and aliphatic groups, dissect its impact on critical drug-like properties, and present case studies that underscore its value in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold to overcome contemporary challenges in medicinal chemistry.
Introduction: The Imperative for Three-Dimensionality in Drug Design
The overreliance on flat, aromatic structures in drug discovery has been linked to a range of undesirable properties, including poor solubility, high metabolic turnover, and off-target promiscuity.[1] The concept of "escaping flatland" advocates for the incorporation of greater three-dimensionality into drug candidates to improve their physicochemical and pharmacological profiles. Saturated bicyclic systems, such as bicyclo[2.2.2]octane, are at the forefront of this paradigm shift.
The BCO scaffold is a rigid, cage-like hydrocarbon structure that offers a predictable and spatially well-defined arrangement of substituents. This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target, potentially leading to enhanced potency and selectivity. Furthermore, its fully saturated nature provides a distinct alternative to aromatic rings, often leading to improved metabolic stability and solubility.
The Bicyclo[2.2.2]octane Core: Structure and Physicochemical Properties
The defining feature of the BCO moiety is its rigid, symmetrical framework. This structure imparts several key physicochemical properties that are of significant interest to medicinal chemists.
A Three-Dimensional Bioisostere
The 1,4-disubstituted BCO moiety is widely recognized as a 3D bioisostere of the para-substituted phenyl ring.[1] The distance between the bridgehead carbons in the BCO scaffold (approximately 2.60 Å) is comparable to the distance between the 1 and 4 positions of a phenyl ring (approximately 2.82 Å).[1] This geometric similarity allows for the substitution of a phenyl ring with a BCO core while maintaining the appropriate spatial orientation of key functional groups for target engagement.
Diagram: Bioisosteric Relationship of Bicyclo[2.2.2]octane and Phenyl Ring
Caption: The BCO core as a 3D mimic of the phenyl ring.
Beyond the phenyl ring, the BCO cage can also serve as a rigid bioisostere for other groups, such as a tert-butyl group, providing a means to explore novel chemical space and modulate lipophilicity.
Impact on Physicochemical Properties
The replacement of a planar, aromatic ring with a saturated, 3D BCO scaffold can have a profound impact on a molecule's physicochemical properties.
| Property | Phenyl-Containing Compound | BCO-Containing Analog | Rationale for Change |
| Fraction of sp3 Carbons (Fsp3) | Low | High (1.0 for the core)[1] | The BCO core is fully saturated, increasing the overall 3D character of the molecule. |
| Lipophilicity (clogP/logD) | Generally Higher | Often Lower | Disruption of aromaticity and increased polarity can lead to reduced lipophilicity.[2] |
| Aqueous Solubility | Often Limited | Potentially Improved | The less planar structure can disrupt crystal lattice packing, leading to improved solubility.[1] |
| Metabolic Stability | Susceptible to CYP450 oxidation | Generally More Stable | The absence of aromatic C-H bonds and the steric hindrance of the cage structure can reduce susceptibility to metabolic enzymes.[2] |
Synthesis of Bicyclo[2.2.2]octane Derivatives
The synthetic accessibility of functionalized BCO building blocks is crucial for their widespread application in drug discovery. Several robust synthetic routes have been developed, with the Diels-Alder reaction being a cornerstone of many approaches.
General Synthetic Strategy: The Diels-Alder Approach
A common and efficient method for constructing the BCO skeleton involves the Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a suitable dienophile.[3] This [4+2] cycloaddition reaction allows for the stereocontrolled formation of the bicyclic system.
Diagram: General Diels-Alder Synthesis of BCO Core
Caption: The Diels-Alder reaction is a key step in BCO synthesis.
Experimental Protocol: Synthesis of a Bicyclo[2.2.2]octane Carboxylic Acid Derivative
This protocol outlines a representative synthesis of a functionalized BCO building block, adapted from established literature procedures.
Step 1: Diels-Alder Reaction
-
To a solution of 1,3-cyclohexadiene (1.0 eq) in a suitable solvent (e.g., toluene) is added methacrolein (1.2 eq).[3]
-
The reaction mixture is heated under reflux for 12-24 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the bicyclo[2.2.2]octene aldehyde.[3]
Step 2: Oxidation to the Carboxylic Acid
-
The aldehyde from Step 1 is dissolved in a mixture of tert-butanol and water.
-
To this solution is added 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water, added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by the addition of sodium sulfite solution, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the bicyclo[2.2.2]octene carboxylic acid.
Step 3: Hydrogenation of the Double Bond
-
The unsaturated carboxylic acid from Step 2 is dissolved in methanol and subjected to hydrogenation in the presence of a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated to provide the desired bicyclo[2.2.2]octane carboxylic acid.
Strategic Applications of the BCO Moiety in Drug Design
The unique properties of the BCO scaffold have been successfully leveraged in a variety of therapeutic areas to address specific challenges in drug design.
Case Study: Enhancing the Properties of Imatinib
Imatinib is a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. However, like many kinase inhibitors, it can suffer from suboptimal physicochemical properties. In a study exploring bioisosteric replacements, the para-phenyl ring of Imatinib was replaced with a BCO core.[2][4]
| Compound | Solubility (µM) | clogP | Metabolic Stability (CLint, µl/min/mg) |
| Imatinib | 351 | 4.5 | 28 |
| BCO Analog of Imatinib | 113 | 3.6 | 16 |
Data adapted from a study on bioisosteres of the phenyl ring.[2]
The incorporation of the BCO moiety in place of the phenyl ring resulted in a significant improvement in metabolic stability, as indicated by the lower intrinsic clearance (CLint) value.[2] While the solubility of this specific analog was reduced, the study highlights the potential of the BCO core to modulate key drug-like properties.
Case Study: Development of MDM2-p53 Interaction Inhibitors
The interaction between MDM2 and the tumor suppressor p53 is a critical target in oncology. Researchers developing small molecule inhibitors of this protein-protein interaction have utilized the BCO scaffold to replace a benzoic acid moiety in a lead compound.[5] The resulting BCO-containing analog exhibited high binding affinity to MDM2 and potent inhibition of cell growth in cancer cell lines.[5] This case study demonstrates the utility of the BCO core in optimizing potency and cellular activity.
Diagram: Workflow for Evaluating BCO as a Bioisostere
Caption: A systematic approach to BCO bioisostere evaluation.
Experimental Protocols for Property Assessment
To empirically validate the theoretical advantages of incorporating a BCO moiety, rigorous experimental evaluation is essential.
Protocol for Determining Aqueous Solubility
A common method for assessing kinetic solubility is through turbidimetric measurements.
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The plate is shaken for a set period (e.g., 2 hours) to allow for equilibration.
-
The turbidity of each well is measured using a plate reader at a specific wavelength (e.g., 620 nm).
-
A calibration curve is generated using a compound with known solubility, and the solubility of the test compound is determined by interpolation.
Protocol for Assessing Metabolic Stability in Human Liver Microsomes
In vitro metabolic stability assays using human liver microsomes (HLM) are a standard in early drug discovery.
-
The test compound is incubated with HLM and a cofactor solution containing NADPH at 37 °C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the test compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Future Perspectives and Conclusion
The bicyclo[2.2.2]octane moiety is more than just a rigid spacer; it is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to serve as a 3D bioisostere for the ubiquitous phenyl ring provides a clear strategy for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] As the pressure to develop safer and more effective medicines intensifies, the strategic incorporation of scaffolds like BCO will be paramount.
References
- US20200270191A1 - Synthesis of bicyclo[2.2.
- Bicyclo[2.2.
- Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 - Benchchem. (URL: )
- Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents - PubMed. (URL: )
- Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - PharmaBlock. (URL: )
- US10633315B2 - Synthesis of bicyclo[2.2.
- Synthesis of bicyclo[2.2.2]octane.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC - PubMed Central. (URL: )
- (PDF) 2-Oxabicyclo[2.2.
- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications - American Chemical Society. (URL: )
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{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride as a building block
[1][2]
Executive Summary
{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride represents a high-value pharmacophore building block designed to address the "Escape from Flatland" mandate in modern medicinal chemistry.[1][2] As a saturated, three-dimensional bioisostere of the benzyl sulfonyl chloride motif, this molecule offers a strategic solution for optimizing solubility, metabolic stability, and vector orientation without sacrificing the lipophilic bulk required for hydrophobic pocket occupancy.
This guide details the physicochemical rationale, synthetic pathways, and handling protocols required to successfully integrate this building block into drug discovery programs.
Structural & Physicochemical Attributes[3][4][5][6][7]
The "Escape from Flatland" Rationale
Traditional drug design often relies on planar aromatic rings (e.g., phenyl, benzyl), which can suffer from poor solubility and liability to oxidative metabolism (CYP450). The bicyclo[2.2.2]octane (BCO) core serves as a rigid, spherical, saturated bioisostere.
| Feature | Benzylsulfonyl Chloride (Traditional) | This compound (Advanced) | Impact |
| Hybridization | Increases molecular complexity ( | ||
| Solubility | Low ( | Improved | Disruption of crystal packing lattice energy.[1][2] |
| Metabolism | High (Ring hydroxylation) | Low | Bridgehead carbons are metabolically robust; no aromatic ring to oxidize.[2] |
| Geometry | 120° bond angles | 109.5° (Tetrahedral cage) | Accesses novel chemical space; alters exit vectors.[2] |
The Methylene Spacer Advantage
The specific inclusion of the methylene spacer (
-
Rotational Freedom: Unlike a directly attached sulfonyl group (which would be rigidly fixed to the bridgehead), the methylene linker allows for bond rotation, enabling the sulfonyl group to adopt optimal binding conformations within a protein pocket.
-
Reactivity: Direct bridgehead substitution can be sterically hindered.[2] The methylene spacer pushes the electrophilic sulfur atom away from the bulky cage, facilitating smoother nucleophilic attacks during sulfonamide formation.
Synthesis & Preparation Strategies
Synthesizing this compound requires a stepwise approach starting from the commercially available 1-carboxylic acid or 1-methanol derivative.[1][2]
Synthetic Workflow (DOT Visualization)
The following diagram outlines the two primary routes: the Strecker Sulfite Route (Industrial/Scale-up preferred) and the Oxidative Chlorination Route (Lab-scale preferred).[1]
Figure 1: Synthetic pathways for generating the target sulfonyl chloride from the carboxylic acid precursor.
Experimental Protocols
Handling & Stability (Pre-requisites)
-
Moisture Sensitivity: Like all sulfonyl chlorides, this reagent is hydrolytically unstable.[2] It will degrade to the sulfonic acid and HCl upon exposure to atmospheric moisture.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Quenching: Residual reagent should be quenched with aqueous sodium bicarbonate or ammonium hydroxide.[2]
Protocol A: General Sulfonylation of an Amine (Parallel Chemistry Compatible)
This protocol describes coupling the building block with a secondary amine to form a sulfonamide.[2]
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[2]
-
Dichloromethane (DCM) (Anhydrous)[2]
-
Optional: DMAP (0.1 equiv) if the amine is non-nucleophilic.[2]
Step-by-Step:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a reaction vial equipped with a stir bar.
-
Base Addition: Add DIPEA (3.0 mmol). If the amine is an HCl salt, increase base to 4.0 mmol.
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add this compound (1.2 mmol) dropwise (if liquid) or portion-wise (if solid).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Note: Sulfonyl chloride will not fly on LC-MS; look for disappearance of amine and appearance of sulfonamide mass).[1][2]
-
Work-up: Dilute with DCM (10 mL). Wash with 1N HCl (to remove unreacted amine/base), followed by Sat.[2] NaHCO3 (to remove sulfonyl byproducts).[2]
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate.
Protocol B: Synthesis of the Building Block (Strecker Sulfite Method)
If the sulfonyl chloride is not commercially available, synthesize it from the bromide.
-
Sulfonate Formation: Reflux 1-(bromomethyl)bicyclo[2.2.2]octane (1 equiv) with Sodium Sulfite (Na2SO3, 2 equiv) in 1:1 Ethanol/Water for 16 hours. Concentrate to dryness.[2] The solid residue contains the sodium sulfonate.[2]
-
Chlorination: Suspend the crude dry sulfonate salt in anhydrous toluene. Add Thionyl Chloride (SOCl2, 5 equiv) and a catalytic drop of DMF. Reflux for 3 hours.
-
Purification: Evaporate volatiles. Extract the residue with dry DCM or Hexanes (the inorganic salts will not dissolve).[2] Filter and concentrate to yield the sulfonyl chloride.[2]
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
The following decision tree illustrates when to deploy this building block during Lead Optimization.
Figure 2: Decision logic for implementing BCO bioisosteres in SAR campaigns.
Case Studies & Precedents
-
MDM2 Inhibitors: Bicyclo[2.2.2]octane derivatives have been successfully used to replace chloro-phenyl rings in MDM2-p53 interaction inhibitors, maintaining potency while improving the pharmacokinetic profile (APG-115 analogs) [1].[1][2]
-
GPR120 Agonists: The BCO acid scaffold (precursor) has been utilized to create bulky, lipophilic heads for GPR120 modulators, validating the cage's ability to fit into hydrophobic pockets typically occupied by phenyl rings [2].
References
-
Discovery of MDM2 Inhibitors (APG-115): Aguilar, A., et al. (2017).[2] Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115).[1][2][3] Journal of Medicinal Chemistry.
-
Bicyclo[2.2.2]octane Bioisosteres: Levterov, V. V., et al. (2023).[2][4][5][6][7] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[2][5][6] [6]
-
General Sulfonylation Protocols: Bahrami, K., et al. (2009).[2][8] Direct Conversion of Thiols to Sulfonyl Chlorides. Journal of Organic Chemistry.
-
Escape from Flatland: Lovering, F., Bikker, J., & Humblet, C. (2009).[9] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
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- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
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Whitepaper: The Architectural Foundation of a New Era in Pharmacology: An In-depth Technical Guide to 3D Scaffolds in Drug Design
Here is an in-depth technical guide on 3D scaffolds in drug design.
Abstract
The transition from two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) systems represents a paradigm shift in preclinical drug discovery and development. Traditional 2D models often fail to replicate the complex cellular architecture and microenvironment of human tissues, leading to poor prediction of a drug's in vivo efficacy and toxicity.[1][2][3] 3D scaffolds provide a structural and biochemical framework that enables cells to grow, interact, and organize in a manner that more faithfully mimics native tissue, offering a more physiologically relevant platform for pharmacological studies.[4][5] This guide provides a comprehensive technical overview of 3D scaffolds, detailing their fundamental principles, material composition, fabrication technologies, and applications in modern drug design. We will explore the causality behind experimental choices, present validated workflows, and discuss the future trajectory of these transformative tools in creating more predictive and successful therapeutic pipelines.
Introduction: Breaking the Flat-Earth Paradigm of Drug Discovery
For decades, the petri dish has been the workhorse of cell biology and early-stage drug screening. However, cells grown on a flat, rigid plastic surface exist in an artificial environment, deprived of the intricate cell-cell and cell-extracellular matrix (ECM) interactions that govern their behavior in vivo.[2] This discrepancy is a major contributor to the high attrition rates of drug candidates as they move from preclinical to clinical phases.[1][6]
The advent of 3D cell culture technologies seeks to bridge this gap.[4][7] By providing a three-dimensional environment, these models better recapitulate the native morphology, nutrient and oxygen gradients, and signaling cascades of living tissues.[8] Among the various 3D culture methods, scaffold-based systems are foundational, offering a physical support structure that guides tissue formation and function.[9] These scaffolds are not merely inert supports; they are highly engineered biomaterials designed to replicate the ECM, the natural scaffolding of tissues.
Diagram 1: The Leap from 2D to 3D Cell Culture. This diagram contrasts the limitations of traditional 2D cultures with the advantages offered by 3D scaffold-based systems, which lead to more accurate predictions of in vivo drug responses.
Chapter 1: Core Principles of Scaffold Design
An ideal scaffold for drug discovery must possess a specific set of characteristics to successfully mimic the native ECM and provide a reliable platform for screening.
-
Biocompatibility: The material must not elicit a toxic or immunological response from the cells. It should support cell attachment, proliferation, and differentiation.
-
Porosity and Interconnectivity: A high degree of porosity is essential to ensure the diffusion of nutrients, oxygen, and metabolic waste.[10] Interconnected pores are critical for uniform cell seeding and migration throughout the scaffold's volume.[10]
-
Mechanical Properties: The scaffold's stiffness and elasticity should approximate that of the target tissue (e.g., soft gels for brain tissue, rigid structures for bone).[8] These mechanical cues directly influence cell behavior and differentiation.
-
Biodegradability: For applications in tissue engineering and regenerative medicine, the scaffold should degrade over time, allowing cells to replace it with their own secreted ECM. The degradation rate should ideally match the rate of new tissue formation. Synthetic polymers like Polycaprolactone (PCL) are often chosen for their controllable degradation rates.[11]
-
Surface Chemistry: The surface of the scaffold should promote cell adhesion, often achieved by incorporating cell-binding motifs or using naturally derived materials rich in these signals.
Chapter 2: A Survey of Scaffold Materials
Scaffold materials are broadly categorized as natural or synthetic, each with distinct advantages that dictate their application. The choice of material is a critical experimental decision driven by the specific goals of the drug discovery assay.
Natural Scaffolds
Derived from biological sources, these materials often provide intrinsic bioactive cues that promote cell adhesion and function.
-
Collagen & Gelatin: As the primary protein in the ECM, collagen offers excellent biocompatibility and cell recognition sites. Gelatin, a denatured form of collagen, is less expensive and retains many of its bioactive properties. They are ideal for creating soft tissue models.[4]
-
Alginate & Chitosan: These polysaccharides, derived from seaweed and crustacean shells respectively, form hydrogels under gentle conditions, making them suitable for encapsulating cells.[12][13]
-
Matrigel: A complex mixture of ECM proteins extracted from mouse sarcoma cells, Matrigel is widely used for organoid culture because it provides a rich, tissue-like microenvironment.[8] However, its undefined composition and batch-to-batch variability can be significant drawbacks for high-throughput screening (HTS).[8]
Synthetic Scaffolds
These materials are engineered to have specific, controllable properties, offering high reproducibility, a key requirement for standardized drug screening.
-
Polylactic Acid (PLA) & Polycaprolactone (PCL): These are biodegradable polyesters known for their tunable mechanical properties and degradation rates.[14] They are frequently used in 3D printing to create scaffolds with precise architectures for both tissue engineering and controlled drug release studies.[11][14][15]
-
Polyethylene Glycol (PEG): A hydrophilic and bio-inert polymer, PEG can be chemically modified to form hydrogels. Its "blank slate" nature allows scientists to systematically add specific bioactive peptides to study their effects on cell behavior in a controlled manner.[12]
Data Presentation: Comparison of Common Scaffold Materials
| Material Type | Examples | Key Advantages | Key Disadvantages | Primary Applications |
| Natural | Collagen, Gelatin, Alginate, Matrigel | Excellent biocompatibility, inherent bioactivity. | Batch-to-batch variability, undefined composition (Matrigel), potential immunogenicity.[8] | Organoid culture, soft tissue modeling, cell encapsulation.[3][16] |
| Synthetic | PLA, PCL, PEG | High reproducibility, tunable mechanical and degradation properties, defined composition.[12] | Lack of inherent bioactivity (requires modification), potential for acidic degradation byproducts (PLA). | High-throughput screening, controlled drug release, bone tissue engineering.[15][17] |
Chapter 3: Fabrication of 3D Scaffolds
The method used to create a scaffold dictates its internal architecture, which in turn influences cell behavior. While traditional methods are still in use, additive manufacturing has revolutionized scaffold design.
Traditional Fabrication Techniques
-
Particulate Leaching: A simple method where a polymer is cast around porogens (e.g., salt crystals), which are later dissolved to leave a porous structure.
-
Electrospinning: Uses an electric field to draw a charged polymer solution into fine fibers, creating a non-woven mesh that mimics the fibrous nature of the ECM.
-
Freeze Drying (Lyophilization): A polymer solution is frozen and then subjected to a vacuum, causing the frozen solvent to sublimate and leave behind a porous scaffold.
Advanced Manufacturing: 3D Bioprinting
3D bioprinting is an additive manufacturing process that deposits "bioinks"—materials containing living cells and biomaterials—layer-by-layer to create complex, pre-designed tissue constructs.[18][19] This technology offers unparalleled control over the scaffold's architecture, allowing for the creation of patient-specific models and the precise placement of different cell types.[20]
Diagram 2: 3D Scaffold Fabrication Workflow (Bioprinting). This flowchart illustrates the key steps in creating a functional tissue construct using 3D bioprinting, from initial digital design to the final maturation of the cell-laden scaffold.
Chapter 4: Applications in the Drug Development Pipeline
3D scaffold-based models are being integrated into multiple stages of the drug discovery process, from target identification to preclinical testing.
-
Disease Modeling: Scaffolds enable the creation of complex in vitro models that recapitulate key aspects of diseases like cancer.[21] For instance, tumor spheroids grown in scaffolds can develop hypoxic cores and drug resistance patterns similar to those seen in clinical tumors.[8][12]
-
High-Throughput Screening (HTS): The development of automation-compatible microplates containing pre-fabricated scaffolds or hydrogels allows for the screening of large compound libraries in a 3D context.[7][17][22][23] This bridges the gap between the physiological relevance of 3D models and the scalability required for drug discovery.[7]
-
Toxicity and Safety Assessment: 3D models, particularly those of the liver and heart, can provide more accurate predictions of drug-induced toxicity than 2D cultures, helping to identify harmful compounds earlier in the development process.[2][8]
-
Personalized Medicine: Patient-derived cells can be cultured on scaffolds to create personalized "avatars" of a patient's tissue or tumor.[12] These models can be used to test different therapies and predict a patient's specific response to a drug, guiding clinical decision-making.[8][12]
Chapter 5: Experimental Protocol: High-Content Screening of an Anti-Cancer Compound using a 3D Hydrogel Scaffold
This protocol describes a self-validating workflow for assessing the efficacy of a test compound on tumor spheroids embedded in a hydrogel matrix in a 96-well plate format.
Objective: To quantify the dose-dependent effects of Compound X on the viability and invasion of breast cancer spheroids.
Materials:
-
MCF-7 breast cancer cell line
-
Complete culture medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Biocompatible hydrogel kit (e.g., Matrigel or a synthetic, tunable hydrogel)
-
Compound X (test drug), dissolved in DMSO
-
Staurosporine (positive control for apoptosis)
-
Vehicle control (DMSO)
-
Live/Dead viability stain (e.g., Calcein-AM/Ethidium Homodimer-1)
-
Automated liquid handler and high-content imaging system
Methodology:
-
Spheroid Formation (Self-Assembly):
-
1.1. Prepare a single-cell suspension of MCF-7 cells at a concentration of 2,500 cells per 100 µL.
-
1.2. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
1.3. Centrifuge the plate briefly (e.g., 150 x g for 3 minutes) to encourage cell aggregation at the bottom of the well.
-
1.4. Incubate for 48-72 hours at 37°C, 5% CO₂. Visually confirm the formation of a single, tight spheroid in the center of each well. This step validates the self-assembly capacity of the cells.
-
-
Scaffold Embedding:
-
2.1. Thaw the hydrogel components on ice as per the manufacturer's instructions.
-
2.2. Gently remove 50 µL of media from each well, being careful not to disturb the spheroid.
-
2.3. Add 50 µL of the cold, liquid hydrogel solution to each well.
-
2.4. Centrifuge the plate (150 x g for 3 minutes) to position the spheroid within the hydrogel.
-
2.5. Transfer the plate to a 37°C incubator for 30-60 minutes to allow for hydrogel polymerization. Successful gelation is a key validation checkpoint.
-
-
Compound Treatment:
-
3.1. Prepare a serial dilution of Compound X in complete culture medium. Include vehicle (DMSO) and positive (Staurosporine) controls.
-
3.2. After gelation, add 100 µL of the appropriate compound dilution or control to each well.
-
3.3. Incubate for 72 hours, allowing sufficient time for the drug to penetrate the scaffold and exert its effects.
-
-
High-Content Imaging and Analysis:
-
4.1. At the end of the incubation, add the Live/Dead staining solution to each well and incubate according to the manufacturer's protocol.
-
4.2. Use an automated high-content imaging system to capture z-stack images of the spheroids. The z-stack is crucial for analyzing the 3D structure.
-
4.3. Analyze the images using appropriate software to quantify:
-
Viability: Measure the volume of live (green) vs. dead (red) cells. A dose-dependent increase in red signal for Compound X validates its cytotoxic effect.
-
Spheroid Size/Compactness: Measure the overall volume of the spheroid. A decrease in size indicates cell death or growth inhibition.
-
Invasion: Quantify the number of cells that have migrated from the central spheroid core into the surrounding hydrogel matrix. An effective anti-invasive compound will reduce this number compared to the vehicle control.
-
-
Diagram 3: High-Throughput Screening (HTS) with 3D Scaffolds. This diagram outlines the streamlined workflow for screening drug compounds using 3D spheroid models embedded in a scaffold matrix, from culture setup to automated analysis and hit identification.
Chapter 6: Challenges and Future Perspectives
Despite their significant advantages, 3D scaffold-based models face several challenges that the field is actively working to address.
-
Reproducibility and Standardization: Particularly with natural scaffolds, batch-to-batch variability can hinder the reproducibility of experiments.[8] The development of well-defined synthetic scaffolds is crucial for standardization.
-
Lack of Vascularization: Most in vitro 3D models lack a vascular network, which limits their size and longevity due to nutrient diffusion limits.[8] Integrating microfluidics to create "organ-on-a-chip" systems or bioprinting vascular channels are promising solutions.[8]
-
Imaging and Analysis: The optical density and thickness of 3D constructs can make high-resolution imaging challenging.[22] Advances in imaging techniques like confocal and two-photon microscopy, along with sophisticated image analysis software, are helping to overcome this hurdle.[24]
The future of drug discovery will likely involve the increasing integration of these advanced 3D models with other cutting-edge technologies. The combination of patient-derived organoids, 3D bioprinting, and artificial intelligence for data analysis promises to create highly predictive, personalized platforms that can significantly accelerate the development of safer and more effective therapies.[21][24]
Conclusion
3D scaffolds are more than just a cell culture substrate; they are the architectural foundation for building more physiologically relevant in vitro models. By providing a microenvironment that mirrors native tissue, they empower researchers to ask more complex biological questions and obtain more predictive data in the drug discovery process. As materials science, tissue engineering, and automation continue to converge, scaffold-based 3D models will become an indispensable tool in the quest to bridge the gap between the laboratory bench and the patient's bedside, ultimately reducing the cost and failure rates of drug development.
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- Corning Life Sciences. 3D Cell Culture Scaffolding.
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- 1. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How 3D Cell Models Shape Future of Drug Discovery [moleculardevices.com.cn]
- 3. licorbio.com [licorbio.com]
- 4. What Is Scaffold-Based 3D Culture? Techniques And Applications - Cell Culture Collective [cellculturecollective.com]
- 5. corning.com [corning.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. youtube.com [youtube.com]
- 8. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D 세포 배양용 스캐폴드 [sigmaaldrich.com]
- 12. oaepublish.com [oaepublish.com]
- 13. An Approach to 3D Printing Techniques, Polymer Materials, and Their Applications in the Production of Drug Delivery Systems [mdpi.com]
- 14. Novel Biomaterials Used in Medical 3D Printing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. How Can 3D Bioprinting Advance Drug Discovery [drugdiscoveryonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Review on Computer-Aided Design and Manufacturing of Drug Delivery Scaffolds for Cell Guidance and Tissue Regeneration [frontiersin.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. corning.com [corning.com]
- 24. Biological Scaffolds in 3D Cell Models: Driving Innovation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Process Engineering of Aliphatic Sulfonyl Chlorides
A Technical Guide for Research and Development
Executive Summary
Aliphatic sulfonyl chlorides (
This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a mechanistic understanding of the hazards and a self-validating framework for safe handling, scale-up, and disposal.
Part 1: The Hazard Matrix
To handle these reagents safely, one must understand the thermodynamic and kinetic drivers of their instability.
Thermal Instability & Desulfonylation
The S-Cl bond in aliphatic sulfonyl chlorides is inherently labile. Under thermal stress, these compounds undergo desulfonylation , extruding sulfur dioxide (
-
Mechanism: The decomposition follows a concerted mechanism where the extrusion of
is driven by the entropy gain of gas generation and the formation of a stable C-Cl bond. -
Risk Factor: This process can become autocatalytic if acidic byproducts (HCl) are not scavenged, as acid catalyzes further decomposition.
Hydrolytic Volatility
Upon contact with moisture, aliphatic sulfonyl chlorides hydrolyze rapidly:
-
The "Delayed" Hazard: In cold, biphasic systems (e.g.,
/Water), the hydrolysis may appear slow due to phase transfer limitations. However, as the reaction warms or agitation increases, a sudden "runaway" exotherm can occur, accompanied by a massive release of HCl gas.
Toxicology Profile
Aliphatic sulfonyl chlorides are potent alkylating agents and lachrymators.
-
Methanesulfonyl Chloride (MsCl): Highly toxic by inhalation (
~25 ppm) and corrosive. It acts as a severe respiratory sensitizer. -
Mechanism of Injury: They sulfonylate amino and hydroxyl groups on biological proteins, leading to irreversible tissue damage and potential systemic toxicity.
Part 2: Visualization of Hazard Pathways
The following diagram illustrates the divergent pathways of stability and decomposition, highlighting the critical control points (Temperature and Moisture).
Figure 1: Divergent decomposition pathways of aliphatic sulfonyl chlorides. Thermal stress leads to gas extrusion (pressure hazard), while moisture leads to acid generation (corrosion/thermal hazard).
Part 3: Material Compatibility & Storage[4]
Selecting the right materials is the first line of defense. Aliphatic sulfonyl chlorides and their hydrolysis products (HCl, Sulfonic acids) are aggressively corrosive to metals.
Table 1: Material Compatibility Matrix
| Material Class | Suitability | Notes |
| Borosilicate Glass | Excellent | The gold standard for reaction vessels and storage. Impervious to HCl and sulfonyl chlorides. |
| PTFE / Teflon | Excellent | Ideal for gaskets, stir bars, and tubing. High chemical resistance. |
| Stainless Steel (304/316) | Poor | DO NOT USE. Chloride ions cause rapid pitting and stress corrosion cracking, especially if moisture is present. |
| Hastelloy C-276 | Good | Acceptable for industrial reactors where glass is not feasible, but verify specific corrosion rates. |
| Polyethylene (HDPE) | Fair | Acceptable for short-term storage of pure material, but permeation can occur over time. |
Storage Protocols
-
Temperature: Store at
to . Do not freeze unless specified, as freeze-thaw cycles can induce moisture condensation. -
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2] Use Parafilm or secondary containment to prevent hydrolysis from ambient humidity.
-
Segregation: Store away from bases (amines, hydroxides) and oxidizers.
Part 4: Operational Protocols (Self-Validating Systems)
Reaction Setup: The "Rate-Limited" Approach
When using reagents like Methanesulfonyl Chloride (MsCl) for mesylation:
-
Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents.[2]
-
Base Management: Triethylamine or Pyridine is typically used to scavenge HCl.
-
Validation Step: Ensure the base is added before the sulfonyl chloride to prevent transient acid buildup.
-
-
Addition Protocol:
-
Cool the reaction mixture to
(or ). -
Add the sulfonyl chloride dropwise (or via syringe pump).
-
Self-Validation: Monitor internal temperature.[3] If the temperature rises
, STOP addition immediately. Resume only when cooling is re-established.
-
Safe Quenching Protocol
Quenching is the most hazardous phase. The "Dump and Pray" method (adding water directly to the reactor) is dangerous. Use the Dilute-Cool-Neutralize workflow.
Step-by-Step Quench Procedure:
-
Dilution: Dilute the reaction mixture with a non-reactive solvent (e.g., Toluene or DCM) to increase thermal mass.
-
Cooling: Cool the vessel to
. -
Sacrificial Quench (Optional but Recommended): Add a small amount of reactive alcohol (e.g., Isopropanol) first. This reacts with residual chloride to form an ester, releasing heat more gently than water.
-
Aqueous Addition: Add Saturated Sodium Bicarbonate (
) or Water slowly .-
Warning:
evolution will be vigorous if using bicarbonate. Ensure venting path is clear.[2]
-
Part 5: Emergency Response & Disposal
Spills
-
Small Spills (<10 mL): Cover with dry lime, sand, or soda ash. Do not use water.[4] Scoop into a waste container and move to a fume hood.
-
Large Spills: Evacuate the area. Fire department intervention may be required due to the lachrymatory nature of the vapors.
Waste Disposal
-
Never place unquenched sulfonyl chlorides in the waste stream. They can react with other waste solvents (e.g., alcohols, water) causing drum explosions.
-
Protocol: Quench fully as per Section 4.2. Check pH to ensure neutrality (pH 6-8). Label waste clearly as "Sulfur-containing Organic Waste."
Part 6: Decision Logic for Safe Handling
The following flowchart guides the researcher through the critical decision-making process during reaction planning and execution.
Figure 2: Operational decision tree for minimizing risk during sulfonyl chloride handling.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31297, Methanesulfonyl chloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Methanesulfonyl chloride - Registration Dossier. Retrieved from [Link]
-
Org. Synth. (2014). Working with Hazardous Chemicals.[3] Organic Syntheses, 91, 3336–3339. Retrieved from [Link]
- Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Referenced via general chemical safety databases for "Sulfonyl Chloride" thermal instability).
Sources
Methodological & Application
Application Note: Sulfonamide Synthesis via {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
[1]
Executive Summary & Reagent Profile[2][3][4][5][6][7]
The integration of saturated, three-dimensional (3D) scaffolds into drug candidates is a pivotal strategy in modern medicinal chemistry to improve solubility, metabolic stability, and target selectivity (the "Escape from Flatland" paradigm). {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride (referred to herein as BCO-MsCl ) serves as a critical bioisostere for benzylsulfonyl chloride.[1]
Unlike planar aromatic sulfonyl chlorides, BCO-MsCl presents unique challenges:
-
Steric Bulk: The bicyclo[2.2.2]octane cage exerts significant steric pressure, potentially retarding direct nucleophilic attack.[1]
-
Mechanistic Duality: As an aliphatic sulfonyl chloride with
-protons, BCO-MsCl can react via direct substitution ( ) or elimination-addition (Sulfene intermediate), depending on the base and temperature.[1]
This guide provides a validated, self-consistent protocol to navigate these challenges, ensuring high yields and purity.
Reagent Properties
| Property | Data | Note |
| Formula | ||
| Structure | Bicyclo[2.2.2]octane-1- | Bridgehead substitution |
| State | White to off-white solid | Hygroscopic; store under |
| Stability | Moderate | Hydrolyzes to sulfonic acid in moist air.[1][2] Thermal decomposition |
| Bioisostere | Phenyl / Benzyl | Increases |
Mechanistic Insight: The "Sulfene" Factor
Understanding the reaction pathway is essential for troubleshooting.[1] Unlike aryl sulfonyl chlorides (e.g., Tosyl chloride), which react exclusively via nucleophilic addition-elimination, BCO-MsCl possesses acidic
-
Pathway A (Direct Substitution): Dominant with weak bases or nucleophilic catalysts (e.g., Pyridine).[1]
-
Pathway B (Sulfene Intermediate): Dominant with strong, bulky bases (e.g.,
, DIPEA). The base deprotonates the -carbon, eliminating chloride to form a transient sulfene ( ). The amine then traps this highly reactive species.[1]
Scientist's Note: Pathway B is often faster but requires strict anhydrous conditions to prevent water from trapping the sulfene (forming the sulfonic acid byproduct).[1]
Experimental Protocols
Method A: Standard Lipophilic Coupling (Preferred)
Best for: Primary and non-hindered secondary amines.
Reagents:
-
Amine substrate (1.0 equiv)
-
BCO-MsCl (1.2 equiv)[1]
-
Triethylamine (
) or DIPEA (2.5 equiv) -
Dichloromethane (DCM), Anhydrous
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 mmol) via syringe. Cool the mixture to 0°C (ice bath).
-
Reagent Addition: Dissolve BCO-MsCl (1.2 mmol) in a minimal volume of DCM (1-2 mL). Add this solution dropwise to the reaction over 10 minutes.
-
Why? Slow addition prevents localized high concentrations of sulfene, minimizing dimerization or side reactions.[1]
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check TLC or LCMS.[1] The sulfonyl chloride is UV-weak; monitor the disappearance of the amine or the appearance of the product mass.
-
-
Quench: Add saturated
solution (5 mL). -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
.[1]
Method B: Pyridine-Catalyzed (Difficult Substrates)
Best for: Anilines, hindered amines, or acid-sensitive substrates.
Reagents:
-
Amine substrate (1.0 equiv)
-
BCO-MsCl (1.5 equiv)[1]
-
Pyridine (Solvent & Base) or Pyridine (5.0 equiv) in DCM.[1]
Protocol:
-
Dissolution: Dissolve Amine (1.0 mmol) in anhydrous Pyridine (3 mL).
-
Note: Pyridine acts as both base and nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate.[1]
-
-
Addition: Cool to 0°C. Add BCO-MsCl (1.5 mmol) in one portion (solid) or dissolved in minimal DCM.
-
Reaction: Stir at RT for 12–24 hours.
-
Optimization: If conversion is <50% after 12h, add DMAP (0.1 equiv) as a hyper-nucleophilic catalyst.[1]
-
-
Workup (Critical): Pyridine removal is key.[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the optimal synthesis route based on substrate properties.
Caption: Decision tree for BCO-MsCl coupling. Method A utilizes the sulfene mechanism for speed; Method B utilizes nucleophilic catalysis for difficult substrates.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Hydrolysis of BCO-MsCl | Ensure reagents are anhydrous. Increase BCO-MsCl to 2.0 equiv. |
| Impurity: Sulfonic Acid | Moisture ingress | Use flame-dried glassware.[1] Switch to Method A (DIPEA scavenges HCl efficiently). |
| Impurity: "Dimer" | Sulfene dimerization | Dilute reaction (0.1 M).[1] Add BCO-MsCl slower at 0°C. |
| Product is Oil/Gum | Lipophilicity of BCO | BCO group is greasy.[1] Triturate with Hexanes/Ether or cold Pentane to induce crystallization.[1] |
References
-
Organic Chemistry Portal. (2024).[1] Sulfonamide Synthesis by S-N Coupling. General review of sulfonylation methodologies. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023).[1] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Comparative analysis of bicyclic scaffolds. Retrieved from [Link]
Application Note: Bioisosteric Replacement using {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures is a critical strategy for improving physicochemical properties. This guide details the application of {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride (CAS 1803596-85-1) as a reagent to synthesize metabolically stable sulfonamides.
The {Bicyclo[2.2.2]octan-1-yl}methyl moiety serves as a robust bioisostere for benzyl and tosyl groups. Unlike planar aromatic rings, the Bicyclo[2.2.2]octane (BCO) cage offers high fraction of sp3 carbons (
Key Advantages[1][2]
-
Metabolic Stability: The BCO cage is resistant to CYP450-mediated oxidation typical of aromatic rings.
-
Solubility: Increased
character disrupts crystal lattice energy, often improving aqueous solubility. -
Geometric Mimicry: The BCO bridgehead distance (2.60 Å) closely mimics the para-phenyl vector (2.79 Å), ensuring structural fidelity to the parent pharmacophore.
Technical Specifications & Reagent Handling
Reagent: this compound
CAS: 1803596-85-1
Formula: C
| Property | Value | Note |
| Physical State | White to off-white solid | Low melting point; tends to cake. |
| Reactivity | High (Electrophile) | Reacts violently with 1°/2° amines; hydrolyzes in moist air. |
| Storage | -20°C, under Argon/Nitrogen | Critical: Store in a desiccator. Hydrolysis yields the sulfonic acid (unreactive). |
| Solubility | DCM, THF, DMF, EtOAc | Avoid protic solvents (MeOH, EtOH, Water) during storage. |
Protocol: Synthesis of BCO-Methyl Sulfonamides
This protocol describes the coupling of this compound with a secondary amine. The inclusion of the methylene spacer (-CH
Materials
-
Reagent A: this compound (1.2 equiv)
-
Reagent B: Target Amine (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Catalyst: DMAP (0.1 equiv) – Optional, for unreactive amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon.
-
Dissolve Reagent B (Amine) in anhydrous DCM (0.1 M concentration).
-
Add Base (DIPEA) via syringe.
-
-
Reagent Addition (0°C):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve Reagent A (Sulfonyl Chloride) in a minimal amount of anhydrous DCM in a separate vial.
-
Dropwise Addition: Add the solution of Reagent A to the amine mixture over 5–10 minutes.
-
Rationale: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., bis-sulfonylation of primary amines).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours.
-
Monitor: Check via TLC or LCMS. Look for the disappearance of the amine mass [M+H]+ and appearance of Product Mass [M+222-35]+.
-
-
Workup:
-
Quench: Add saturated aqueous NaHCO
(10 mL). Stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride. -
Extraction: Extract with DCM (3 x 10 mL).
-
Wash: Wash combined organics with 1M HCl (if product is not basic) to remove excess DIPEA, followed by Brine.
-
Dry: Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient. BCO sulfonamides are typically UV active (weakly) if the amine is aromatic; otherwise, use Iodine or PMA stain.
-
Experimental Workflow Diagram
Figure 1: Standard workflow for coupling this compound with amines.
Bioisosteric Design Logic
The substitution of a phenyl ring with a BCO moiety is a calculated decision to improve drug-like properties (DMPK).
Structural Comparison
When replacing a Benzyl-sulfonyl group (Ph-CH
-
Volume & Shape: The BCO cage is spherical (globular), whereas the phenyl ring is planar. The BCO group fills a hydrophobic pocket more completely in 3D space, potentially increasing Van der Waals contacts.
-
Lipophilicity (LogP): BCO is highly lipophilic but lacks the
-electron density of benzene. This reduces non-specific binding to plasma proteins (Albumin) often driven by interactions. -
Electronic Effects: The BCO group is electron-neutral/slightly donating (inductive), whereas a phenyl group can act as an electron sink. This alters the pKa of the sulfonamide NH, potentially affecting membrane permeability.
Decision Matrix: When to use BCO?
Figure 2: Rational design logic for deploying BCO bioisosteres.
Quality Control & Validation
Since the BCO cage is aliphatic, it presents a distinct NMR signature compared to the aromatic starting materials.
1H NMR Validation
-
Absence of Aromatic Signals: If replacing a benzyl group, the disappearance of the multiplet at 7.2–7.4 ppm is the primary indicator.
-
BCO Cage Signals: Look for a characteristic cluster of multiplets in the aliphatic region (1.40 – 1.60 ppm ). The cage protons (12H) often appear as overlapping multiplets due to symmetry.
-
Methylene Spacer: The -CH
- adjacent to the sulfonyl group usually appears as a singlet or doublet (if coupled) around 2.8 – 3.0 ppm , significantly upfield from an aromatic ring but distinct from the cage protons.
LCMS Validation
-
Ionization: BCO sulfonamides ionize well in ESI+ mode [M+H].
-
Pattern: Expect a clean single peak. Note that BCO derivatives are often more hydrophobic than their phenyl counterparts, so retention time on Reverse Phase (C18) HPLC may increase.
References
-
Reagent Availability: Synthonix. (n.d.). This compound. Retrieved October 26, 2023, from [Link]
-
Bioisosteric Principles: Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. [Link](Note: Foundational text on saturated bioisosteres including BCO).
-
Metabolic Stability: Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Sources
Application Notes and Protocols for Mesylation with {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride
Introduction
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry and materials science. Its use as a bioisosteric replacement for phenyl rings can lead to improved metabolic stability, enhanced solubility, and novel intellectual property. The introduction of a mesylate group, a versatile leaving group in nucleophilic substitution and elimination reactions, onto a bicyclo[2.2.2]octane framework provides a valuable building block for the synthesis of complex molecules.
This document provides a comprehensive guide to the experimental procedure for mesylation reactions utilizing the novel and sterically demanding reagent, {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride. Due to the absence of a commercially available source for this specific sulfonyl chloride, this guide is structured in two parts. Part I details a plausible and robust synthetic route to prepare this compound from the commercially available {Bicyclo[2.2.2]octan-1-yl}methanol. Part II provides a detailed protocol for the subsequent mesylation of a model primary alcohol, with considerations for the unique steric and electronic properties of this reagent.
Part I: Synthesis of this compound
The synthesis of the target sulfonyl chloride is a multi-step process that begins with the conversion of the starting alcohol to a suitable leaving group, followed by the introduction of a sulfur moiety, oxidation to the sulfonic acid, and finally, chlorination to the desired sulfonyl chloride. The neopentyl-like steric hindrance at the β-carbon of the starting material necessitates careful selection of reaction conditions to ensure efficient conversion.
Synthetic Workflow Overview
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Tosylation of {Bicyclo[2.2.2]octan-1-yl}methanol
This initial step converts the sterically hindered primary alcohol into a good leaving group, a tosylate, which is more amenable to subsequent nucleophilic substitution than the corresponding halide. The use of pyridine as both a solvent and a base is a standard and effective method for this transformation.[1][2] For sterically hindered alcohols, the use of 1-methylimidazole as a catalyst can be beneficial.[3][4]
-
Materials:
-
{Bicyclo[2.2.2]octan-1-yl}methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, dissolve {Bicyclo[2.2.2]octan-1-yl}methanol (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.
-
Extract the mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 10 volumes) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 10 volumes), and finally with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude {Bicyclo[2.2.2]octan-1-yl}methyl tosylate. The product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of {Bicyclo[2.2.2]octan-1-yl}methanethiol
The tosylate is converted to the corresponding thiol via a two-step, one-pot procedure involving the formation of an isothiouronium salt followed by alkaline hydrolysis. This method is generally effective for the synthesis of primary thiols.[5]
-
Materials:
-
{Bicyclo[2.2.2]octan-1-yl}methyl tosylate
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude {Bicyclo[2.2.2]octan-1-yl}methyl tosylate (1.0 eq) and thiourea (1.5 eq) in ethanol (10 volumes).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting tosylate is consumed.
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq) in water (5 volumes).
-
Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the mixture to room temperature and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (thiols can be volatile) to yield the crude {Bicyclo[2.2.2]octan-1-yl}methanethiol.
-
Step 3: Oxidation to {Bicyclo[2.2.2]octan-1-yl}methanesulfonic Acid
The thiol is oxidized to the corresponding sulfonic acid. A common and effective method for this transformation is the use of hydrogen peroxide in an acidic medium.[6][7]
-
Materials:
-
{Bicyclo[2.2.2]octan-1-yl}methanethiol
-
Formic acid
-
Hydrogen peroxide (30% solution)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude {Bicyclo[2.2.2]octan-1-yl}methanethiol (1.0 eq) in formic acid (10 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add hydrogen peroxide (3.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (a suitable visualization technique for sulfonic acids, such as potassium permanganate stain, should be used).
-
Once the reaction is complete, carefully remove the formic acid and water under reduced pressure to yield the crude {Bicyclo[2.2.2]octan-1-yl}methanesulfonic acid as a viscous oil or solid.
-
Step 4: Chlorination to this compound
The final step is the conversion of the sulfonic acid to the sulfonyl chloride. Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) is a standard and effective reagent for this transformation.
-
Materials:
-
{Bicyclo[2.2.2]octan-1-yl}methanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the crude {Bicyclo[2.2.2]octan-1-yl}methanesulfonic acid (1.0 eq) in anhydrous toluene (5 volumes).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the resulting methyl sulfonate by GC-MS.
-
After completion, cool the reaction to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or used directly in the next step after thorough drying under high vacuum.
-
Part II: Mesylation of a Primary Alcohol using this compound
This protocol describes the mesylation of a generic primary alcohol. Due to the significant steric bulk of the this compound, the reaction may proceed slower than with standard methanesulfonyl chloride. Therefore, slightly elevated temperatures and longer reaction times may be necessary.
Mesylation Reaction Workflow
Caption: General workflow for the mesylation of a primary alcohol.
Experimental Protocol
-
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM (10 volumes).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add a solution of this compound (1.2 eq) in anhydrous DCM (2 volumes) dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 30-40 °C) may be required.
-
Upon completion, cool the reaction mixture and quench with water.
-
Separate the organic layer and wash successively with 1 M HCl (2 x 10 volumes), saturated NaHCO₃ solution (1 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure mesylated product.
-
Quantitative Data Summary
| Step | Reagent | Molar Ratio (to starting material) | Key Parameters | Expected Yield |
| Tosylation | {Bicyclo[2.2.2]octan-1-yl}methanol | 1.0 | 0 °C to RT, 12-24 h | 85-95% |
| p-Toluenesulfonyl chloride | 1.2 | |||
| Pyridine | Solvent | |||
| Thiol Synthesis | {Bicyclo[2.2.2]octan-1-yl}methyl tosylate | 1.0 | Reflux, 6-9 h total | 70-85% |
| Thiourea | 1.5 | |||
| Sodium hydroxide | 3.0 | |||
| Oxidation | {Bicyclo[2.2.2]octan-1-yl}methanethiol | 1.0 | 0 °C to RT, 12-16 h | 80-90% |
| Hydrogen peroxide (30%) | 3.5 | |||
| Chlorination | {Bicyclo[2.2.2]octan-1-yl}methanesulfonic acid | 1.0 | Reflux, 2-4 h | 75-90% |
| Thionyl chloride | 2.0-3.0 | |||
| Mesylation | Primary Alcohol | 1.0 | 0 °C to RT, 12-24 h | 70-90% |
| This compound | 1.2 | |||
| Triethylamine | 1.5 |
Note: Expected yields are estimates and may vary depending on the specific substrate and reaction scale.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical transformations. Each step includes a recommendation for monitoring the reaction progress by TLC, which is a critical component of self-validation in a synthetic sequence. The purification of intermediates, while not always strictly necessary, is recommended to ensure the purity of the final sulfonyl chloride and, consequently, the success of the final mesylation reaction. The workup procedures are designed to effectively remove unreacted reagents and byproducts. For the final mesylation, the steric hindrance of the sulfonylating agent is the primary challenge; therefore, careful monitoring and potential adjustment of reaction time and temperature are essential for optimizing the yield.
References
-
Alkyl Halides From Alcohols. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2020, October 26). 9.11: Conversion of Alcohols to Alkyl Halides with HX. Retrieved February 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved February 3, 2026, from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Tutor. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube. [Link]
- Tundo, P., Venturello, P., & Angeletti, E. (1981). Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 1445-1448.
-
Chemistry LibreTexts. (2021, July 19). 17.2: Reaction Mechanism. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). One-pot thia-Michael addition using alkyl halides, thiourea and Michael... Retrieved February 3, 2026, from [Link]
- Okuma, K., Shiki, K., Sonoda, H., Koga, Y., Shioji, K., Kitamura, T., ... & Yokomori, Y. (2000). Synthesis of a Stable Sulfenic Acid by Oxidation of a Sterically Hindered Thiol (Thiophenetriptycene-8-thiol)1 and Its Characterization. Journal of the American Chemical Society, 122(42), 10452-10453.
-
Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved February 3, 2026, from [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
Organic Chemistry Portal. (n.d.). Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn. Retrieved February 3, 2026, from [Link]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved February 3, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, July 8). Does neopentyl halide undergo SN1?. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved February 3, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2015, August 5). Sodium Sulfide. Retrieved February 3, 2026, from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
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- 6. youtube.com [youtube.com]
- 7. Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn [organic-chemistry.org]
creating 3D fragments for drug discovery with {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Application Note: High-Fidelity Generation of 3D Fragment Libraries using {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride
Executive Summary
This guide details the strategic application of This compound (CAS: 1803596-85-1) in Fragment-Based Drug Discovery (FBDD). As the pharmaceutical industry shifts from flat, aromatic-heavy compounds to three-dimensional (3D) architectures ("Escaping from Flatland"), this specific reagent offers a critical entry point. It serves as a saturated, space-filling bioisostere for benzyl- and phenyl-sulfonyl moieties, introducing high Fsp³ character (fraction of sp³ hybridized carbons) while maintaining lipophilic contacts.
This document provides a validated parallel synthesis protocol for generating sulfonamide libraries, emphasizing reaction fidelity, purification via scavenger resins, and physicochemical property optimization.
Scientific Rationale: The 3D Advantage
The "Escape from Flatland" Imperative
Traditional drug discovery relies heavily on aromatic rings (e.g., benzene, pyridine), leading to "flat" molecules with poor aqueous solubility and suboptimal metabolic stability. The Bicyclo[2.2.2]octane (BCO) core acts as a rigid, non-aromatic scaffold that mimics the spatial volume of a phenyl ring but with distinct advantages:
-
Geometry: The bridgehead-to-bridgehead distance in BCO (2.60 Å) is structurally conserved relative to the para-phenyl substitution pattern (2.80 Å), allowing it to fit into similar hydrophobic pockets.
-
Physicochemical Profile: Unlike the planar phenyl ring, the BCO core is aliphatic.[1] This increases the Fsp³ score, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
-
The Methylene Linker: The specific reagent, {Bicyclo[2.2.2]octan-1-yl}methane sulfonyl chloride, includes a methylene (-CH₂-) spacer. This mimics the benzyl group geometry, providing rotational freedom that a directly attached sulfonyl group would lack.
Structural Comparison Logic
Figure 1: Strategic logic for replacing benzyl motifs with the BCO-methyl scaffold to improve physicochemical properties.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1803596-85-1 |
| Molecular Weight | 222.73 g/mol |
| Physical State | White to off-white solid |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Sensitivity | Moisture Sensitive . Hydrolyzes to sulfonic acid upon exposure to humid air. |
Handling Precaution: Always manipulate this reagent in a desiccated environment or glovebox. Allow the container to reach room temperature before opening to prevent condensation.
Protocol: Parallel Synthesis of 3D Sulfonamide Libraries
Objective: Synthesize a library of 96 sulfonamides by coupling this compound with diverse primary and secondary amines. Scale: 50 µmol per reaction.
Materials
-
Reagent: this compound (0.2 M stock in anhydrous DCM).
-
Amines: Diverse set of primary/secondary amines (0.2 M stock in anhydrous DCM or DMF).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar amine-functionalized resin (to scavenge excess sulfonyl chloride).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Experimental Workflow
Figure 2: High-throughput parallel synthesis workflow for BCO-methyl sulfonamide libraries.
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare a 0.25 M solution of this compound in anhydrous DCM. Note: Prepare immediately before use to minimize hydrolysis.
-
Prepare 0.20 M solutions of the selected amines in DCM (or DMF if solubility is an issue).
-
-
Reaction Setup (96-well format):
-
To each well of a chemically resistant 96-well deep-well plate, add 250 µL of the Amine stock solution (50 µmol, 1.0 equiv).
-
Add 20 µL of DIPEA (115 µmol, ~2.3 equiv).
-
Add 240 µL of the Sulfonyl Chloride stock solution (60 µmol, 1.2 equiv).
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the amine, which is often harder to scavenge than the electrophile.
-
-
Incubation:
-
Seal the plate with a PTFE-lined mat.
-
Shake at Room Temperature (20–25°C) for 16 hours.
-
-
Purification (Solid-Phase Extraction):
-
Add 100 mg of PS-Trisamine resin (loading ~3-4 mmol/g) to each well.
-
Mechanism:[2] The primary amine on the resin reacts with the unreacted sulfonyl chloride to form a resin-bound sulfonamide.
-
Add an additional 300 µL of DCM to ensure resin swelling.
-
Shake for 4–6 hours at Room Temperature.
-
-
Isolation:
-
Filter the reaction mixture into a pre-weighed collection plate (using a filter plate or vacuum manifold).
-
Wash the resin twice with 200 µL DCM.
-
Concentrate the filtrate using a centrifugal evaporator (Genevac or SpeedVac) or nitrogen blow-down.
-
-
Quality Control:
-
Dissolve the residue in DMSO.
-
Assess purity via LC-MS (Target: >90% purity).
-
Verify identity of random selection via ¹H NMR .
-
Data Interpretation & Troubleshooting
Expected Analytical Data
The resulting sulfonamides will exhibit distinct NMR signatures due to the BCO core.
| Signal | Approximate Shift (¹H NMR, CDCl₃) | Structural Assignment |
| Sulfonamide NH | 4.5 – 7.5 ppm | Broad singlet (varies with amine type) |
| -CH₂-SO₂- | 2.8 – 3.2 ppm | Singlet (2H), characteristic of the linker |
| BCO Bridgehead | 1.4 – 1.6 ppm | Multiplet/Broad, Bridgehead H (position 4) |
| BCO Cage | 1.3 – 1.8 ppm | Multiplets (12H), Cage methylene protons |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; keep reagent under Argon. Verify reagent quality before use. |
| Incomplete Reaction | Sterically hindered amine | Increase temperature to 40°C or switch solvent to Pyridine (acts as solvent & base). |
| Impurity: Sulfonic Acid | Poor scavenging or hydrolysis | Increase resin loading or scavenging time. Ensure final filtration is dry. |
References
-
PharmaBlock. (2020). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock Whitepapers.[1] Link
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature/Scientific Reports (Contextual validation of BCO scaffolds). Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Enamine. (2023). Saturated Bioisosteres of Benzene. Enamine Building Blocks. Link
Sources
workup procedure for reactions with {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Application Note: Optimized Workup and Purification Protocols for {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride
Introduction & Chemical Context
1.1 The Reagent Profile this compound is a specialized electrophile used primarily to introduce the bicyclo[2.2.2]octan-1-ylmethyl motif.[1] This structural unit serves as a critical bioisostere for phenyl or tert-butyl groups in drug design.[1] It offers significant advantages:
-
Metabolic Stability: The bicyclic cage is resistant to oxidative metabolism (CYP450) compared to aromatic rings.
-
3D Architecture: It provides a defined spatial volume (lipophilicity) without the planarity of aromatics, often improving solubility and target selectivity.
1.2 The Chemical Challenge
Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride) which react via direct nucleophilic attack, aliphatic sulfonyl chlorides with
-
Risk: The sulfene intermediate is extremely reactive.[1] If not trapped immediately by the desired amine nucleophile, it rapidly hydrolyzes to the sulfonic acid or dimerizes, leading to low yields and difficult purification.
-
Solution: The protocols below are engineered to control sulfene formation (temperature control) and efficiently remove the specific byproducts (sulfonic acids and amine salts) generated by this lipophilic scaffold.
Core Protocol: Standard Aqueous Workup
This is the "Gold Standard" method for scales ranging from 100 mg to 50 g.[1] It relies on the differential solubility of the lipophilic product versus the polar hydrolytic byproducts.
Reagents Required:
-
Reaction Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).[1]
-
Quench: Saturated Aqueous Sodium Bicarbonate (
).[1][2] -
Wash: 1M Hydrochloric Acid (HCl), Brine.[1]
Step-by-Step Procedure:
-
Reaction Setup (Critical Control Point):
-
Dissolve the amine substrate (1.0 equiv) and Base (1.2–1.5 equiv) in anhydrous DCM.[1]
-
Cool to 0°C. Rationale: Low temperature prevents uncontrolled sulfene generation.
-
Add this compound (1.1 equiv) dropwise.[1]
-
Allow to warm to Room Temperature (RT) only after addition is complete.[1] Monitor by TLC/LCMS.[1][2]
-
-
Quenching:
-
Once starting material is consumed, cool the mixture back to 0°C .
-
Add Saturated Aqueous
(approx. 50% reaction volume) with vigorous stirring. -
Mechanism:[3][4][5][6][7][8] This converts unreacted sulfonyl chloride into the water-soluble sodium sulfonate salt (
), preventing it from contaminating the organic layer.[1]
-
-
Phase Separation:
-
Acid/Base Wash Cycle (The Purification Engine):
-
Wash 1 (Acidic): Wash combined organics with 1M HCl (or 5% Citric Acid if product is acid-sensitive).[1]
-
Purpose: Removes excess Pyridine/TEA/DIPEA and unreacted starting amine.[1]
-
-
Wash 2 (Basic): Wash organics again with Sat.
.-
Purpose: Ensures complete removal of the bicyclo-sulfonic acid byproduct, which can be surprisingly lipophilic due to the bicyclic cage. The sodium salt form forces it into the aqueous phase.
-
-
Wash 3 (Neutral): Wash with Brine (Sat. NaCl) to remove residual water.[1]
-
-
Drying & Concentration:
Alternative Protocol: Scavenger Resin (Parallel Synthesis)[1]
For small-scale library generation (<50 mg) where liquid-liquid extraction is tedious, use solid-supported scavengers.[1]
-
Reaction: Perform reaction as above in DCM.
-
Scavenging Electrophile: Add PS-Trisamine (Polymer-supported Tris(2-aminoethyl)amine) resin (3.0 equiv relative to excess sulfonyl chloride).[1]
-
Action: The resin amine reacts with excess sulfonyl chloride to form a covalent sulfonamide bond on the bead.
-
-
Scavenging Nucleophile: If excess starting amine was used, add PS-Isocyanate resin.[1]
-
Isolation: Shake for 4–12 hours at RT. Filter through a frit.[1] The filtrate contains the pure product.
Visualization of Workflows
Figure 1: Reaction & Workup Logic Flow
This diagram illustrates the decision matrix for processing the reaction mixture to maximize purity.
Caption: Logical flow for the aqueous workup of bicyclic sulfonyl chlorides, highlighting the removal of specific impurities at each stage.
Troubleshooting & Optimization
Table 1: Common Issues and Remediation Strategies
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure Anhydrous Conditions: Dry DCM over sieves.[1] Temp Control: Keep at 0°C during addition to prevent rapid sulfene hydrolysis. |
| Impurity: R-SO3H | Incomplete extraction of byproduct | pH Adjustment: The bicyclic sulfonic acid is lipophilic.[1] Ensure the aqueous wash is pH > 9 (use |
| Oily Product | Residual Solvent/Impurities | Co-evaporation: The bicyclic cage traps solvent.[1] Co-evaporate with Pentane or Ether to induce solidification.[1] |
| Unreacted Amine | Sulfene Decomposition | Change Base: Switch from TEA to Pyridine . Pyridine is less basic and nucleophilic, promoting direct substitution over sulfene formation.[1] |
References
-
Bioisosteric Utility
-
Sulfonyl Chloride Reactivity (Sulfene Mechanism)
-
General Workup Procedures
-
Reagent Properties (PubChem)
Sources
- 1. Bicyclo(2.2.2)octan-1-ol | C8H14O | CID 140706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20130289295A1 - Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. CAS 2064-03-1: Bicyclo[2.2.2]octane, 1-chloro- [cymitquimica.com]
Application Note: Large-Scale Synthesis of Bicyclo[2.2.2]octane Sulfonamides
Executive Summary & Strategic Rationale
The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a premier "3D-bioisostere" for the phenyl ring in drug discovery.[1] Unlike the planar phenyl ring, the BCO core offers a high fraction of saturated carbon (
This guide addresses the specific challenge of synthesizing bicyclo[2.2.2]octane-1-sulfonamides (BCO-SO
Key Technical Challenges:
-
Bridgehead Quaternary Center: Nucleophilic substitutions (
) are geometrically impossible at the bridgehead.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
C-S Bond Formation: Direct sulfonation of the aliphatic cage is non-selective; indirect methods via bridgehead metallation or radical pathways are required.[1]
-
Scale-Up Safety: Handling of gaseous reagents (ethylene, sulfur dioxide) and exothermic cycloadditions.[1]
Strategic Route Analysis
We evaluate three primary synthetic pathways. For large-scale applications (>100 g), Route B (Metallation-Sulfinylation) is the industry standard due to its robustness and cost-efficiency, while Route C is emerging for rapid discovery phases.[1]
| Route | Methodology | Pros | Cons | Scale Suitability |
| A | Thioacetate Displacement | Avoids cryogenic steps; mild conditions. | Requires BCO-Iodide precursor (expensive/unstable); multi-step oxidation.[1] | Medium (10–100 g) |
| B | Metallation-Sulfinylation | Direct C-S bond formation; uses cheap SO | Requires handling reactive organometallics and SO | High (>1 kg) |
| C | Decarboxylative Coupling | Single step from acid; high functional group tolerance.[1] | Requires expensive photocatalysts/Cu; purification can be difficult.[1] | Low (mg to g) |
Detailed Protocol: The Metallation-Sulfinylation Route
This protocol details the synthesis of a representative target: 4-methylbicyclo[2.2.2]octane-1-sulfonamide .
Phase 1: Assembly of the BCO Core (Diels-Alder)
Objective: Construct the bicyclic cage from acyclic precursors.
Reaction Scheme: 1,3-Cyclohexadiene + Methyl Acrylate -> (Diels-Alder) -> Hydrogenation -> Hydrolysis -> Hunsdiecker -> BCO-Bromide
Step-by-Step Methodology:
-
Diels-Alder Cycloaddition:
-
Reagents: 1,3-Cyclohexadiene (1.0 equiv), Methyl acrylate (1.2 equiv), Hydroquinone (0.1 mol% - polymerization inhibitor).[1]
-
Conditions: Sealed pressure reactor, 140°C, 24 h. Note: Lewis acids (e.g., AlCl
) can catalyze this at lower temperatures but complicate workup on kilo-scale.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Workup: Distillation of excess acrylate. Yield: >90% (endo/exo mixture).[1]
-
-
Hydrogenation:
-
Bridgehead Bromination (Hunsdiecker-Cristol-Firth Modification):
-
Pre-step: Hydrolyze ester to carboxylic acid (NaOH/MeOH).[1]
-
Reagents: BCO-COOH (1.0 equiv), HgO (red, 0.6 equiv), Br
(1.0 equiv), CClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> or PhCl (solvent). -
Protocol: Heat the acid and HgO in solvent to reflux. Add Br
dropwise in the dark. Evolution of COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> indicates reaction progress. -
Safety: This step generates bridgehead bromides efficiently but uses mercury.[1] Green Alternative: Use Barton Decarboxylation (N-hydroxy-2-thiopyridone ester + CBrCl
) for non-mercury routes.
-
Phase 2: Bridgehead Sulfonylation (The Critical Step)
Objective: Convert the bridgehead bromide to the sulfonamide via a sulfinate intermediate.[1]
Reagents:
-
Substrate: 1-Bromo-4-methylbicyclo[2.2.2]octane
-
Metal Source: Magnesium turnings (1.2 equiv) or
-BuLi (2.1 equiv)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sulfur Source: Sulfur Dioxide (SO
) gas or DABSO (solid surrogate)[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Chlorinating Agent: N-Chlorosuccinimide (NCS) or SO
Clngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protocol:
-
Grignard Formation:
-
Sulfinylation:
-
Cool the Grignard solution to -20°C.
-
Option A (Gas): Bubble anhydrous SO
gas into the solution for 30 min. The mixture will become a thick slurry (magnesium sulfinate).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Option B (Solid): Add DABSO (0.6 equiv) in one portion.[1]
-
Warm to room temperature (RT) and stir for 1 h.
-
-
Oxidative Chlorination (One-Pot):
-
Remove excess SO
(vacuum/Nngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> purge). -
Cool to 0°C. Add NCS (1.1 equiv) suspended in THF/DCM.
-
Stir 1 h. This generates the BCO-1-sulfonyl chloride in situ.
-
-
Amidation:
-
Add the desired amine (HNR
, 2.0 equiv) or amine (1.0 equiv) + Etngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> N (1.5 equiv). -
Stir at RT for 2 h.
-
Quench: Pour into 1M HCl (aq), extract with EtOAc.
-
Purification: Recrystallization from EtOH/Heptane.[1] (Chromatography is often unnecessary for BCO derivatives due to high crystallinity).[1]
-
Process Logic & Visualization
The following diagram illustrates the decision matrix for the synthesis, highlighting the critical "Bridgehead Functionalization" node.
Figure 1: Strategic workflow for the synthesis of BCO-sulfonamides. The "Metallation" pathway is preferred for scale-up due to reagent availability and cost.
Quantitative Data Summary
| Parameter | Value/Criteria | Notes |
| Overall Yield | 45–60% | From BCO-COOH to Sulfonamide (4 steps). |
| Purity | >98% (HPLC) | Achievable via recrystallization (high mp of BCO).[1] |
| Key Exotherm | Diels-Alder Step | |
| Solubility | High in DMSO, DMF | BCO sulfonamides are generally more soluble than phenyl analogs.[1] |
| Fsp3 Score | 1.0 (Core) | Maximizes "escape from flatland" metrics.[1] |
Troubleshooting & Optimization
-
Sluggish Grignard Initiation: Bridgehead halides are sterically shielded.[1] Use Rieke Magnesium or add Lithium Chloride (TurboGrignard) to accelerate insertion.[1] Alternatively, use
-BuLi (-78°C) for halogen-lithium exchange if Mg fails.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Sulfinate Instability: Magnesium sulfinates are stable, but the free sulfinic acids are not.[1] Do not isolate the acid; proceed directly to the sulfonyl chloride in the same pot.
-
Side Reactions: If using SO
Clngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (sulfuryl chloride) for chlorination, ensure strict temperature control (0°C) to prevent radical chlorination of the cage carbons. NCS is milder and preferred.[1]
References
-
Bioisostere Utility: Mykhailiuk, P. K. (2023).[1][3] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[1] Link[1]
-
Diels-Alder Scale-Up: Vertex AI Search Result 1.1. "Synthesis of bicyclo[2.2.2]octane derivatives." US Patent 20200270191A1.[1] Link
-
Sulfonamide Synthesis (DABSO): "DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis."[1] ResearchGate.[1] Link
-
Decarboxylative Sulfonylation: "One-Pot Synthesis of Sulfonamides from Unactivated Acids."[1] Macmillan Group, Princeton.[1] Link
-
Bridgehead Reactivity: "Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones." Iowa State University Digital Repository.[1] Link
Sources
Troubleshooting & Optimization
low yield in sulfonamide synthesis with {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Topic: Troubleshooting Low Yields in Sulfonamide Synthesis with {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of sulfonamides, particularly when using sterically demanding reagents like this compound. Our goal is to provide you with the causal logic behind experimental choices and a systematic approach to overcoming low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing consistently low to no yield when reacting this compound with my amine. What is the primary underlying cause?
A1: The core issue with this compound is severe steric hindrance. The sulfonyl chloride functional group is attached to a methylene bridge, which is in turn connected to the bridgehead carbon of a bulky, three-dimensional bicyclo[2.2.2]octane cage.
This rigid, cage-like structure creates a significant steric shield around the electrophilic sulfur atom. For the reaction to proceed, the nucleophilic amine must attack this sulfur center. The bulky framework physically obstructs this approach, dramatically increasing the activation energy of the reaction compared to less hindered sulfonyl chlorides like tosyl chloride or mesyl chloride. This leads to extremely slow reaction rates or, in many cases, a complete halt of the reaction under standard conditions.[1][2]
Q2: My standard protocol (amine, triethylamine, DCM at room temperature) is failing. What are the first and most critical parameters to adjust?
A2: Your standard conditions are likely too mild to overcome the steric barrier. The two most impactful parameters to adjust initially are the base and the temperature . Triethylamine (Et₃N) is often not a strong enough base to sufficiently deprotonate the amine hydrochloride salt formed in situ, and room temperature does not provide enough kinetic energy for the sterically demanding collision to occur.
A logical troubleshooting workflow involves a systematic optimization of these core conditions.
Caption: A decision tree for troubleshooting low sulfonamide yields.
Q3: You mentioned the base is critical. Which bases should I screen and why?
A3: The choice of base is paramount. Its primary role is to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of your amine nucleophile. For sterically hindered systems, the base's own properties (strength and steric bulk) become crucial.
Causality: A weak or sterically hindered base may not efficiently deprotonate the amine-HCl salt, leading to a low concentration of the free, nucleophilic amine. Conversely, a small, highly nucleophilic base could potentially compete with your desired amine in attacking the sulfonyl chloride.
Here is a suggested screening table with the rationale for each choice:
| Base | Class | pKa (Conjugate Acid) | Rationale & Comments |
| Triethylamine (Et₃N) | Tertiary Amine | ~10.7 | Baseline. Often insufficient for this substrate due to moderate basicity. Use as a control. |
| DIPEA (Hünig's Base) | Hindered Amine | ~10.7 | Good First Choice. More sterically hindered than Et₃N, making it less likely to act as a competing nucleophile. |
| 2,6-Lutidine | Hindered Pyridine | ~6.7 | Non-nucleophilic. Excellent HCl scavenger. Its lower basicity means it is less effective if your amine is weakly nucleophilic. |
| DBU | Amidine (Superbase) | ~13.5 | Excellent Choice. A very strong, non-nucleophilic base. Highly effective at ensuring the amine remains in its free, active form. |
| Proton Sponge® | Naphthalene Diamine | ~12.1 | Premium Choice. A strong, non-nucleophilic base. Can be very effective but is also more expensive. |
Recommendation: Start by replacing Triethylamine with DBU or DIPEA.
Q4: How does temperature play a role, and what is a safe range to explore?
A4: Temperature directly provides the kinetic energy needed for molecules to overcome the activation energy barrier. Given the high steric hindrance of the bicyclo[2.2.2]octane group, this barrier is substantial.
-
Room Temperature (20-25 °C): Often insufficient.
-
Elevated Temperatures (50-100 °C): This is the recommended range for initial optimization. Reactions can be set up in sealed vials and heated in a heating block or oil bath. The specific temperature depends on the boiling point of your chosen solvent.
-
Microwave Irradiation: For very stubborn reactions, microwave synthesis can sometimes provide rapid, localized heating that drives the reaction to completion when conventional heating fails.
Self-Validation: Always run a parallel control reaction at room temperature. A significant increase in yield at higher temperatures validates the hypothesis that the reaction is kinetically limited by steric hindrance.
Q5: My yield is still poor even after optimizing the base and temperature. How can I chemically activate the sulfonyl chloride?
A5: If increasing the kinetic energy is not enough, the next step is to lower the activation energy. This is achieved by using a nucleophilic catalyst that forms a more reactive intermediate. The industry standard for this is 4-Dimethylaminopyridine (DMAP) .
Mechanism of Action: DMAP is more nucleophilic than a typical amine. It rapidly attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the starting sulfonyl chloride. Your primary amine can then more easily attack this activated intermediate to form the final sulfonamide, regenerating the DMAP catalyst in the process.[2]
Sources
Technical Support Center: Purification of {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride Derivatives
Introduction: The "Invisible" Challenge
Welcome to the technical support hub for the {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride scaffold.
As researchers, we often underestimate this class of compounds.[1] Structurally, you are dealing with a "Janus" molecule: a highly lipophilic, rigid, and bulky bicyclo[2.2.2]octane cage (a bioisostere for phenyl or tert-butyl groups) tethered to a highly polar, moisture-sensitive sulfonyl chloride warhead.[1]
This guide addresses the three most common failure modes reported by our users:
-
"My compound vanished on the column." (UV Silence & Hydrolysis)
-
"The NMR shows a sulfonic acid impurity that won't go away." (Moisture Management)
-
"The oil won't crystallize." (Solvent Selection)[1]
Module 1: Critical Stability & Handling
The Hydrolysis Trap
The most frequent issue is the degradation of the sulfonyl chloride into its corresponding sulfonic acid. This is not just a yield loss; the byproduct (
Mechanism of Failure:
Expert Insight: The methylene spacer (
) between the bicyclo cage and the sulfur atom makes this sulfonyl chloride more stable than a direct bridgehead attachment, but it remains susceptible to moisture.[1] The generated HCl is the real killer—it autocatalyzes further degradation.
Protocol: Anhydrous Quench & Workup
Do not use standard aqueous washes if you can avoid them.[1] If you must, follow this rapid protocol:
-
Quench: Pour reaction mixture onto crushed ice (not liquid water) with vigorous stirring. The low temperature kinetically slows hydrolysis.
-
Rapid Extraction: Immediately extract into cold Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
-
Drying (The Critical Step): Dry the organic layer over
(Magnesium Sulfate) for at least 30 minutes.[1]-
Why?
is too slow.[1] You need the aggressive drying capacity of MgSO4 here.
-
-
Evaporation: Rotovap at
. High heat promotes extrusion.[1]
Module 2: Purification Strategy (Decision Matrix)
Before choosing a method, ask yourself: Is my crude purity >85%?
Figure 1: Decision matrix for purification. Crystallization is prioritized to minimize hydrolysis risks associated with silica gel.
Module 3: Troubleshooting Guides (Q&A)
Topic: Chromatography & Detection
Q: I ran a column using Hexane/Ethyl Acetate, but I see nothing on the UV detector. Where is my compound?
A: This is the "Invisible Man" problem. The Bicyclo[2.2.2]octane core is aliphatic and lacks a chromophore. The sulfonyl chloride group has negligible UV absorbance above 210 nm.
-
Solution 1 (TLC): You must use a stain.[1] Phosphomolybdic Acid (PMA) or Iodine (
) are most effective for this lipophilic scaffold.[1] The bicyclo cage stains essentially like a fat.-
Protocol: Dip TLC plate in PMA, heat with a heat gun until spots appear (usually dark blue/green on a light background).[1]
-
-
Solution 2 (Flash System): Switch your detector to ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).[1] If you only have UV, set it to 205 nm, but be prepared for solvent cutoff noise.[1]
Q: My product turned into an oil that smells fruity/sweet after the column. What happened?
A: You likely used Methanol (MeOH) or Ethanol (EtOH) in your mobile phase or to dissolve the sample.[1]
-
The Chemistry: Sulfonyl chlorides react instantly with alcohols to form sulfonate esters (
).[1] -
The Fix: NEVER use alcohols. Use Dichloromethane (DCM) to load the column and Hexane/Ethyl Acetate to elute.[1] If the compound is too polar, use Acetone as the polar modifier, not methanol.
Topic: Crystallization
Q: I'm trying to crystallize, but it keeps oiling out. What solvent system works for this scaffold?
A: The Bicyclo[2.2.2]octane group is extremely "greasy" (lipophilic), while the sulfonyl chloride is polar.[1] This duality makes single-solvent crystallization difficult.[1]
-
Recommended System: DCM / Hexane or DCM / Pentane .[1]
-
Protocol:
-
Dissolve the crude oil in the minimum amount of DCM (room temp).
-
Add Hexane dropwise until the solution turns slightly cloudy (turbid).[1]
-
Add 1-2 drops of DCM to clear it.[1]
-
Place in the freezer (-20°C) overnight.
-
Critical: Filter quickly while cold. If it warms up, the oil may redissolve or melt.[1]
-
Module 4: Reference Data & Specifications
Summary of Physicochemical Properties (Estimated)
| Property | Value / Behavior | Note |
| UV Activity | Silent / Negligible | Requires Stains (PMA/Iodine) or ELSD.[1] |
| Hydrolytic Stability | Low to Moderate | |
| Thermal Stability | Moderate (< 80°C) | Avoid boiling during workup.[1] Risk of |
| Solubility | High: DCM, THF, EtOAcLow: Water, Hexane | "Oils out" in pure hexane.[1] |
References
-
General Stability of Sulfonyl Chlorides
-
Bicyclo[2.2.
-
Handling Moisture Sensitive Reagents
- Chromatography of UV-Inactive Compounds: Note: Confirms the necessity of derivatization or non-UV detection methods for aliph
Sources
Technical Support Center: Sulfonamide Synthesis & Troubleshooting
The following guide is structured as a Technical Support Center resource for researchers encountering "dimer" impurities (specifically
Topic: Prevention of Dimer (
Executive Summary: The "Dimer" Problem
In the context of sulfonamide synthesis (reaction of a primary amine with a sulfonyl chloride), the "dimer" is almost invariably the
This side reaction occurs when the desired mono-sulfonamide product competes with the starting amine for the remaining sulfonyl chloride. Because the mono-sulfonamide N-H proton is significantly acidic (pKa ~10–11), it can be deprotonated by the base present in the reaction, forming a sulfonamide anion that acts as a nucleophile, attacking a second equivalent of sulfonyl chloride.
Key Diagnostic:
-
Mass Spec: Observation of a peak at
. -
NMR: Disappearance of the N-H proton signal and doubling of the sulfonyl aromatic signals (if symmetric).
Interactive Troubleshooting (Q&A)
Q1: I am strictly using a 1:1 equivalent of Amine:Sulfonyl Chloride. Why is the bis-sulfonamide still forming?
A: Stoichiometry alone does not guarantee selectivity. This is a kinetic vs. thermodynamic competition.
Even at 1:1 stoichiometry, if the reaction rate of the mono-sulfonamide anion with sulfonyl chloride (
-
Root Cause: Mixing efficiency and order of addition. If you add the amine to the sulfonyl chloride, the local concentration of electrophile is high relative to the amine, favoring multiple substitutions.
-
Fix: Always add the sulfonyl chloride (electrophile) dropwise to the amine (nucleophile) solution. This keeps the electrophile concentration low, statistically favoring the attack by the abundant free amine.
Q2: Does the choice of base affect the mono/bis ratio?
A: Yes, significantly.
-
Strong Bases / Excess Base: Using strong bases or large excesses of base (e.g., Et
N, NaH) ensures the mono-sulfonamide is rapidly deprotonated to its anionic form, which is a potent nucleophile for the second addition. -
Pyridine: While common, pyridine can act as a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate), which can accelerate both steps.
-
Fix: Use Schotten-Baumann conditions (biphasic aqueous Na
CO / DCM or THF). The inorganic base stays in the aqueous phase. The neutral amine reacts at the interface or in the organic phase, but the resulting sulfonamide (which is acidic) is deprotonated and sequestered into the aqueous phase as a salt, protecting it from further reaction with the organic-soluble sulfonyl chloride.
Q3: I already have the bis-sulfonamide in my crude mixture. Is the batch ruined?
A: Not necessarily. The bis-sulfonamide bond is generally more labile (reactive) than the mono-sulfonamide bond due to electron withdrawal from two sulfonyl groups.
-
Recovery Protocol: Treat the crude mixture with a nucleophile (like morpholine or primary amine) or mild hydroxide (NaOH/EtOH) and heat gently. The "dimer" often selectively cleaves one sulfonyl group, reverting to the desired mono-sulfonamide.
Mechanistic Visualization
The following diagram illustrates the competitive pathways. The Critical Control Point is the deprotonation of the Mono-Sulfonamide.
Caption: Kinetic competition between mono-sulfonylation (green path) and bis-sulfonylation (red path).
Optimized Experimental Protocol
Objective: Selective synthesis of Mono-Sulfonamide (
Method A: Modified Schotten-Baumann (Recommended for Robustness)
This biphasic method sequesters the mono-product, preventing over-reaction.
Reagents:
-
Primary Amine (1.0 equiv)
-
Sulfonyl Chloride (1.0 - 1.1 equiv)
-
Sodium Carbonate (Na
CO ) or Sodium Bicarbonate (2.5 equiv) -
Solvent: 1:1 mixture of Water and THF (or DCM)
Step-by-Step:
-
Preparation: Dissolve Na
CO (2.5 equiv) in water. Dissolve Primary Amine (1.0 equiv) in THF (or DCM). Combine to form a biphasic mixture. -
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Controlled Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in a minimal amount of THF/DCM. Add this solution dropwise to the rapidly stirring amine mixture over 30–60 minutes.
-
Why: Slow addition ensures the amine is always in excess relative to the chloride.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup:
-
Separate phases.
-
Crucial Step: The product might be in the aqueous phase as a salt. Acidify the aqueous layer carefully to pH ~3–4 with 1M HCl to precipitate the mono-sulfonamide.
-
Extract with EtOAc, dry over Na
SO , and concentrate.
-
Method B: Anhydrous Conditions (For Water-Sensitive Substrates)
If water is not permissible, steric bulk must be used to prevent bis-formation.
Reagents:
-
Primary Amine (1.0 equiv)
-
Sulfonyl Chloride (0.95 equiv) — Slight deficit prevents "dimer"
-
Base: Pyridine (excess, acts as solvent) OR Triethylamine (1.2 equiv) in DCM.
-
Optional Additive: DMAP (0.1 equiv) – Use with caution, accelerates both steps.
Step-by-Step:
-
Dissolve amine in anhydrous DCM (0.2 M). Add base.[1][2][3][4][5][6][7] Cool to -10 °C to 0 °C .
-
Add Sulfonyl Chloride (diluted in DCM) very slowly via syringe pump or addition funnel.
-
Monitor by TLC/LCMS. Stop reaction immediately upon consumption of Sulfonyl Chloride. Do not stir overnight if not necessary.
Data & Comparison Table
| Variable | Impact on Dimer Formation | Recommendation |
| Concentration | High concentration favors bimolecular side reactions (Bis). | Run dilute (0.1 M - 0.2 M). |
| Temperature | Higher T increases rate of deprotonation and second attack. | Keep at 0 °C during addition. |
| Order of Addition | Adding Amine to Chloride guarantees high Bis-formation. | ALWAYS add Chloride to Amine. |
| Base pKa | Strong bases (NaH, KOH) fully deprotonate Mono-product. | Use weaker bases (NaHCO |
| Leaving Group | Sulfonyl Chlorides are highly reactive.[5] | Consider Sulfonyl Fluorides (SuFEx) for higher selectivity if chlorides fail [1]. |
References
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Woolven, H., et al. (2011).[5] "DABSO: A Solid Source of Sulfur Dioxide for the Synthesis of Sulfonamides." Organic Letters, 13(18), 4876–4879. Link
-
BenchChem Technical Support. (2025). "Protocol: Selective Mono-sulfonylation of Primary Amines." BenchChem Knowledge Base. Link
-
De Luca, L., & Giacomelli, G. (2008).[5] "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids." The Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
Perz, P., et al. (2023).[8] "Sulfonamides: Synthetic Routes and Mechanisms." European Journal of Chemistry, 15(3), 282-290.[9] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Squaramide-Tethered Sulfonamides and Coumarins: Synthesis, Inhibition of Tumor-Associated CAs IX and XII and Docking Simulations | MDPI [mdpi.com]
- 9. eurjchem.com [eurjchem.com]
dealing with steric hindrance in bicyclo[2.2.2]octane reactions
Ticket System: Resolved Issues & Technical Guides
Welcome to the BCO Technical Support Hub
Current Status: operational Subject: Overcoming Steric & Conformational Barriers in Bicyclo[2.2.2]octane (BCO) Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary: The bicyclo[2.2.2]octane (BCO) scaffold is a premier bioisostere for 1,4-disubstituted benzenes and tert-butyl groups, offering improved solubility and metabolic stability (escaping "flatland"). However, its rigid, cage-like geometry creates a "steric fortress" that defeats standard synthetic protocols. This guide addresses the three most common "error codes" researchers encounter: failed core construction, impossible bridgehead substitution, and stalled cross-coupling.
Ticket #001: Core Synthesis Failures (Diels-Alder Bottlenecks)
Issue: Standard thermal Diels-Alder cycloadditions yield <5% product or require decomposition-inducing temperatures due to the steric repulsion between the boat-like cyclohexane conformers in the transition state.
Diagnostic & Causality
The BCO core is formed via [4+2] cycloaddition.[1][2] The transition state requires the formation of a boat cyclohexane, which is energetically costly. Standard heating often leads to retro-Diels-Alder or polymerization before the product forms.
Troubleshooting Protocol
Solution A: Lewis Acid Catalysis (The "Electronic Crowbar")
Use Ytterbium(III) triflate or Aluminum chloride to lower the LUMO energy of the dienophile, allowing reaction at lower temperatures (
Solution B: The "Double Diels-Alder" Cascade (For Highly Substituted Cores) For complex cores, use 2-pyrone (2H-pyran-2-one) as a masked diene.
-
Step 1: Diels-Alder with an alkyne/alkene dienophile.
-
Step 2: Retro-Diels-Alder extrudes
, generating a reactive diene in situ. -
Step 3: Second Diels-Alder forms the BCO core.
Visual Workflow: Synthesis Decision Tree
Figure 1: Decision matrix for selecting the optimal BCO synthesis pathway based on substrate sensitivity and complexity.
Ticket #002: Bridgehead Functionalization (The "Impossible" Carbon)
Issue: Attempts to substitute a leaving group at the bridgehead (C1/C4) using nucleophiles (
Diagnostic & Causality
- Block: The "backside" of the bridgehead carbon is inside the cage. A nucleophile cannot approach through the molecule's core.
- Strain: While BCO carbocations are more stable than norbornyl cations (due to better planarization), they are still high-energy intermediates.
-
Solution: Switch mechanisms from Ionic to Radical . Bridgehead radicals are pyramidal and stable enough to react.
Troubleshooting Protocol: Radical Decarboxylation
Method: Silver-Catalyzed Hunsdiecker-type reaction. Substrate: BCO-Carboxylic Acid.
-
Reagents:
(0.1 eq), (1.5 eq), Selectfluor (for fluorination) or Heteroarene (for Minisci). -
Solvent:
biphasic mix. -
Mechanism: Oxidative decarboxylation generates the bridgehead radical, which is then trapped.
Data Comparison: Reactivity Modes
| Reaction Type | Feasibility | Reason |
| Impossible | Backside attack sterically blocked by cage. | |
| Poor | Carbocation cannot achieve perfect planarity ( | |
| Radical (Minisci) | Excellent | Radical accommodates pyramidal geometry; no steric inversion needed. |
| Metal-Halogen Ex. | Good | Lithium/Magnesium species are stable; useful for trapping electrophiles. |
Ticket #003: Cross-Coupling Stalls (Pd-Catalysis)
Issue: Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the bridgehead results in recovered starting material or de-halogenation.
Diagnostic & Causality
The bridgehead is essentially a "neopentyl-like" center but bulkier.
-
Oxidative Addition: Slow due to steric bulk protecting the C-X bond.
-
Reductive Elimination: If the catalyst does insert, the bulky ligand + bulky substrate prevent the approach of the coupling partner.
Troubleshooting Protocol
The "CataCXium" Fix
Standard ligands (
Recommended System:
-
Catalyst:
or -
Ligand: CataCXium A (Di(1-adamantyl)-n-butylphosphine) or XPhos .
-
Base:
(Solubility in organic solvents helps). -
Solvent: Toluene/Water (3:1) at
.
Why this works: The adamantyl groups on the ligand mimic the BCO shape, creating a "lock-and-key" steric environment that stabilizes the active Pd species without overcrowding the reaction center during the critical transmetallation step.
Visual Mechanism: Steric Management
Figure 2: The catalytic cycle for BCO cross-coupling, highlighting the necessity of specialized ligands (CataCXium A) to overcome the oxidative addition barrier.
References & Validated Sources
-
Double Diels-Alder & Pyran-2-one Route: Afarinkia, K., & Vinader, V. (2003).[1] Diels-Alder cycloadditions of 2-pyrone and 2-pyridone derivatives. Chemical Reviews.
-
Bridgehead Radical Functionalization (Minisci): Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists.[3] MedChemComm.
-
BCO as Bioisostere & Physical Properties: Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.
-
Cross-Coupling Ligands (CataCXium A/Adamantyl Phosphines): Zapf, A., et al. (2003). Practical Synthesis of New and Highly Efficient Ligands for the Suzuki Coupling of Aryl Chlorides. Chemical Communications.
-
Organocatalysis (Mukaiyama-Michael): Hayashi, Y., et al. (2008). Asymmetric synthesis of bicyclo[2.2.2]octane derivatives via organocatalytic domino Michael–Michael reaction. Chemical Communications.
Sources
Technical Support Center: Purification of {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Compound: {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride CAS: 1803596-85-1 (Generic ref) Primary Application: Introduction of the rigid, lipophilic bicyclo[2.2.2]octane "cage" motif as a bioisostere for phenyl rings or tert-butyl groups in drug discovery.[1]
The Challenge: Commercial samples of sulfonyl chlorides often degrade during storage. The primary impurity is the corresponding sulfonic acid ({Bicyclo[2.2.2]octan-1-yl}methanesulfonic acid), formed via hydrolysis from atmospheric moisture.[1] Unlike simple aryl sulfonyl chlorides, the bicyclic cage imparts unique solubility properties (high lipophilicity) while the methylene spacer (-CH2-) maintains reactivity, making the compound prone to "oiling out" during purification if solvent polarity is not carefully managed.[1]
This guide provides autonomous, field-proven protocols to restore reagent grade purity.
Diagnostic: Is Your Reagent Compromised?
Before initiating purification, confirm the nature of the impurity.
| Diagnostic Test | Observation | Conclusion |
| Physical State | Free-flowing white crystalline solid | Likely Pure. (Ideal state). |
| Physical State | Sticky paste, wet clumps, or liquid film | Compromised. Presence of hydrolysis acid or occluded solvents.[1] |
| Odor | Sharp, acrid smell (HCl gas) upon opening | Active Degradation. Hydrolysis is occurring.[1] |
| Shift of -CH_2-SO_2- protons | Critical Check. See below. |
NMR Diagnostic Logic: The methylene protons adjacent to the sulfonyl group are the "truth-tellers."
-
Sulfonyl Chloride (-CH2-SO2Cl): Typically appears around 3.6 – 3.8 ppm (depending on solvent, e.g., CDCl3).[1]
-
Sulfonic Acid (-CH2-SO3H): Shifts upfield, typically 3.0 – 3.2 ppm .[1]
-
Note: The bicyclic cage protons (1.4 – 1.8 ppm) are often broad multiplets and less useful for quantifying small impurity levels.
Workflow Visualization: Decision Matrix
The following diagram illustrates the logical pathway for selecting the correct purification method based on your initial diagnostic.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and impurity load.
Remediation Protocols
Protocol A: Recrystallization (The Gold Standard)
Use this for solid samples with >5% acid impurity.[1]
Principle: The bicyclic cage is highly soluble in non-polar hydrocarbons, whereas the sulfonic acid impurity is polar and insoluble in cold hydrocarbons.
Reagents:
-
Anhydrous Heptane (primary solvent)[1]
-
Anhydrous Toluene (co-solvent, if needed)[1]
-
Nitrogen/Argon atmosphere[1]
Step-by-Step:
-
Dissolution: Place the crude solid in a round-bottom flask under inert gas. Add anhydrous Heptane (approx. 10 mL per gram).
-
Heating: Gently heat to 50–60°C.
-
Troubleshooting: If the solid does not dissolve, add Toluene dropwise until dissolution is complete. Do not overheat (>80°C) as desulfonylation can occur.[1]
-
Observation: The sulfonic acid impurity often remains as a heavy oil or gum at the bottom.
-
-
Decantation (Critical): If a gum/oil remains at the bottom while the supernatant is clear, carefully decant the hot supernatant into a clean, dry flask. This physically separates the bulk acid impurity.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place in a freezer (-20°C) for 2 hours.
-
Isolation: Filter the resulting white needles quickly under a blanket of nitrogen (to prevent condensation).
-
Drying: Dry under high vacuum (0.1 mmHg) for 1 hour.
Protocol B: Rapid Filtration (The "Quick Fix")
Use this if you need to use the reagent immediately and impurity levels are low (<5%).
-
Dissolve the sample in dry Toluene or Dichloromethane (DCM) .
-
The sulfonic acid impurity is often insoluble in toluene.
-
Filter the solution through a fritted glass funnel (do not use paper, which contains moisture) or a plug of Cotton packed in a pipette.
-
Avoid Silica Gel: Standard silica is acidic and contains water, which will degrade the sulfonyl chloride further.
-
Evaporate the solvent or use the solution directly in your next step.
The Degradation Mechanism (Why this happens)
Understanding the enemy is key to defeating it. The degradation is autocatalytic.
Figure 2: Hydrolysis pathway.[1] Note that the HCl byproduct can attract more moisture, accelerating the degradation loop.
Frequently Asked Questions (FAQs)
Q1: Can I use silica gel chromatography to purify this? A: No. Sulfonyl chlorides are generally unstable on silica gel due to the surface hydroxyl groups and retained water. If chromatography is absolutely necessary, use flash filtration through a short pad of silica that has been oven-dried (120°C overnight) and deactivated with 1% triethylamine, using a non-polar eluent (e.g., 5% EtOAc in Hexane).[1] Move fast.
Q2: My sample turned into a liquid oil. Is it ruined? A: Not necessarily. The "oil" might be a depressed melting point mixture caused by the acid impurity. Try Protocol A (Recrystallization). If the oil is insoluble in hot heptane, the oil is likely pure sulfonic acid (waste), and your product might be in the supernatant (or already destroyed).[1] Check NMR of the oil vs. the supernatant.
Q3: Can I wash with water/bicarbonate to remove the acid? A: For aryl sulfonyl chlorides, this is common. For this aliphatic/bridged system, it is risky.[1] The hydrolysis of aliphatic sulfonyl chlorides can be faster than aryl ones. If you must wash, use ice-cold 5% NaHCO3, separate phases immediately (within seconds), and dry over MgSO4 instantly.[1]
Q4: How should I store the purified compound? A: Store under inert gas (Argon/Nitrogen) at 4°C or -20°C . Tape the cap with Parafilm. Moisture is the enemy.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for sulfonyl chloride recrystallization).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General handling of acid chlorides and sulfonyl chlorides).
-
Kitching, W., et al. (1981).[1] "Synthesis and NMR Spectra of Bicyclo[2.2.2]octane Derivatives." Journal of Organic Chemistry, 46(13), 2695–2703.[1] Link (Reference for NMR shifts of the bicyclo cage).[1]
-
Blanchard, N., et al. (2018).[1] "Sulfonyl Chlorides: A Review of Synthesis and Reactivity." Chemistry – A European Journal. (Context on stability and hydrolysis mechanisms).
Sources
Validation & Comparative
The Rigid Contender: A Comparative Guide to the Biological Activity of Bicyclo[2.2.2]octane Sulfonamides versus Aryl Sulfonamides
For the modern medicinal chemist, the quest for drug candidates with superior potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. In this context, the strategic replacement of traditional pharmacophoric elements with novel bioisosteres is a cornerstone of rational drug design. This guide provides an in-depth technical comparison of the biological activities of bicyclo[2.2.2]octane sulfonamides and their classical aryl sulfonamide counterparts, offering field-proven insights for researchers, scientists, and drug development professionals.
The sulfonamide functional group is a well-established and versatile pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1] Traditionally, the sulfonamide moiety is appended to an aromatic ring system. However, the inherent planarity and lipophilicity of aryl groups can sometimes lead to suboptimal physicochemical properties and off-target effects. The introduction of rigid, three-dimensional scaffolds, such as the bicyclo[2.2.2]octane (BCO) system, as a bioisosteric replacement for the phenyl ring has emerged as a powerful strategy to overcome these limitations.[2][3]
This guide will dissect the nuances of this bioisosteric substitution, exploring how the unique structural and conformational properties of the BCO scaffold can profoundly influence the biological activity of sulfonamide-containing molecules.
Physicochemical Properties: A Tale of Two Scaffolds
The decision to replace a planar aryl ring with a saturated, three-dimensional scaffold like bicyclo[2.2.2]octane is rooted in the fundamental physicochemical differences between these two moieties. These differences can have a cascading effect on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
| Property | Aryl Scaffold | Bicyclo[2.2.2]octane (BCO) Scaffold | Rationale for Bioisosteric Replacement |
| Shape | Planar, 2D | Globular, 3D | The 3D shape of BCO can lead to improved target binding through better shape complementarity and can disrupt crystal packing, potentially increasing solubility.[2] |
| Lipophilicity (clogP) | Generally higher | Generally lower | Reduced lipophilicity can lead to improved aqueous solubility, reduced plasma protein binding, and a lower potential for hERG inhibition.[4][5] |
| Fraction of sp3 carbons (Fsp3) | Low (typically 0 for a phenyl ring) | High (1.0) | A higher Fsp3 character is often associated with improved clinical success rates, potentially due to better solubility and metabolic stability.[2] |
| Metabolic Stability | Susceptible to oxidative metabolism (e.g., hydroxylation) | Generally more resistant to oxidative metabolism | The saturated nature of the BCO core can block metabolic hotspots, leading to a longer half-life and improved oral bioavailability.[4] |
| Conformational Flexibility | Rotation around single bonds | Rigid, conformationally constrained | The rigidity of the BCO scaffold can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[6] |
The Conformational Advantage in Action: A Case Study of γ-Secretase Inhibitors
A compelling example of the strategic advantage of the bicyclo[2.2.2]octane scaffold is found in the development of selective inhibitors of presenilin-1 (PSEN1) γ-secretase, a key target in Alzheimer's disease research. Conformational modeling of known PSEN1-selective inhibitors revealed that a specific "U-shaped" orientation between an aromatic sulfonamide and another aryl ring is crucial for potent and selective inhibition.[6][7]
Traditional aryl sulfonamides, with their inherent rotational freedom, may only transiently adopt this bioactive conformation. In contrast, the rigid 2-azabicyclo[2.2.2]octane scaffold serves as a conformational lock, pre-organizing the pendant aryl and aryl sulfonamide groups into the desired "U" shape. This pre-organization is hypothesized to be a key driver of the high potency and selectivity observed in this class of compounds.[8]
One such compound, (+)-9b, a 2-azabicyclo[2.2.2]octane sulfonamide, demonstrated a remarkable IC50 of 6 nM for the PSEN1–APH1B complex with over 250-fold selectivity against PSEN2 complexes.[8] This highlights how the rigid bicyclic core can enforce a specific three-dimensional pharmacophore that is difficult to achieve with more flexible aryl systems.
Figure 1. Conformational control of bioactivity.
Comparative Biological Activity Data
| Compound Class | Target | Representative Compound(s) | Biological Activity (IC50/Ki) | Key Findings | Reference(s) |
| Aryl Sulfonamides | Carbonic Anhydrase II | Acetazolamide | Ki: 12 nM | Broad-spectrum CA inhibitor, widely used clinically. | [9] |
| VEGFR-2 Kinase | Compound 32 | IC50: 3.62 µM | Potent anti-proliferative activity in cancer cell lines. | ||
| CDK2 | O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purine | IC50: 0.21 µM | Demonstrates the potential of aryl sulfonamides as kinase inhibitors. | ||
| Bicyclo[2.2.2]octane Sulfonamides | γ-Secretase (PSEN1-APH1B) | (+)-9b (an azabicyclo[2.2.2]octane sulfonamide) | IC50: 6 nM | Highly potent and selective due to the rigid scaffold enforcing a bioactive conformation. | [8] |
| MDM2 | Compound 56 (contains a BCO moiety) | IC50: 3.7 nM | The BCO moiety was introduced to improve PK properties while retaining high potency. | [10] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate sulfonamide-based compounds.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay spectrophotometrically measures the inhibition of the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which can be quantified by measuring the absorbance at 348 nm.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound solution to the appropriate wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Add 20 µL of a freshly prepared hCA II solution (e.g., 2 µM) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of pNPA solution (e.g., 10 mM in acetonitrile).
-
Immediately measure the absorbance at 348 nm every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Figure 2. Carbonic Anhydrase Assay Workflow.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.
Principle: The amount of ADP produced is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, and test compound in the appropriate kinase buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 values.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of living cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion and Future Perspectives
The strategic replacement of a traditional aryl sulfonamide with a bicyclo[2.2.2]octane sulfonamide represents a powerful approach in modern drug discovery. The rigid, three-dimensional nature of the BCO scaffold offers distinct advantages in terms of improved physicochemical properties and the ability to enforce a specific, bioactive conformation. This can lead to enhanced potency, selectivity, and a more favorable pharmacokinetic profile.
While aryl sulfonamides will undoubtedly remain a mainstay in medicinal chemistry due to their synthetic accessibility and well-understood structure-activity relationships, the data presented in this guide strongly supports the exploration of bicyclo[2.2.2]octane sulfonamides, particularly in cases where target engagement is conformationally sensitive or where ADME properties of an aryl-containing lead need to be optimized.
Future research should focus on generating more direct comparative data by synthesizing and testing matched pairs of aryl and bicyclo[2.2.2]octane sulfonamides against a variety of biological targets. This will further elucidate the specific contexts in which the BCO scaffold provides the most significant benefits and will undoubtedly pave the way for the discovery of next-generation therapeutics with superior efficacy and safety profiles.
References
-
Ivanov, A. S., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6378. [Link]
-
Auberson, Y. P., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590-598. [Link]
-
Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 512-529. [Link]
-
Wieland, L. C., et al. (2017). The Design and Application of Bioisosteres in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]
-
Sun, D., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 59(21), 9751-9765. [Link]
-
Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 261, 115725. [Link]
-
Sun, D., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 59(21), 9751-9765. [Link]
-
Ahmed, M. F., et al. (2022). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies, 6(1), 1-12. [Link]
-
Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 261, 115725. [Link]
-
Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-1947. [Link]
-
Maresca, A., et al. (2013). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Journal of Medicinal Chemistry, 56(17), 7087-7096. [Link]
-
Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery. [Link]
-
Scozzafava, A., & Supuran, C. T. (1999). and arylureido-substituted aromatic and heterocyclic sulfonamides: towards selective inhibitors of carbonic anhydrase isozyme I. Journal of Enzyme Inhibition, 14(5), 343-363. [Link]
-
Serneels, L., et al. (2023). Selective inhibitors of the PSEN1–gamma-secretase complex. Proceedings of the National Academy of Sciences, 120(38), e2304263120. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Gibson, A. E., et al. (2002). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 45(16), 3381-3393. [Link]
Sources
- 1. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors | Crick [crick.ac.uk]
- 8. Selective inhibitors of the PSEN1–gamma-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
physicochemical properties of sulfonamides from aliphatic vs aromatic sulfonyl chlorides
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
This guide analyzes the divergent physicochemical behaviors of sulfonamides derived from aliphatic versus aromatic sulfonyl chlorides. While often treated interchangeably in introductory texts, the choice between an alkyl- (
Key Takeaway: Aromatic sulfonamides offer superior acidity (
Mechanistic & Structural Fundamentals
The core distinction lies in how the substituent (
Electronic Effects & Acidity ( )
The sulfonamide nitrogen is weakly acidic. The stability of the conjugate base (the sulfonamide anion,
-
Aromatic Sulfonamides (
9.5 – 10.5): The phenyl ring exerts a strong electron-withdrawing effect via resonance (mesomeric effect).[1] Upon deprotonation, the negative charge is delocalized not only across the sulfonyl oxygens but also into the aromatic -system. This stabilization lowers the , making the proton more labile.-
Hammett Sensitivity: The acidity is highly tunable. Adding an electron-withdrawing group (EWG) like
at the para-position can drop the to ~6.0.[1]
-
-
Aliphatic Sulfonamides (
11.0 – 12.5): Alkyl groups are electron-donating via induction ( effect).[1] They destabilize the negative charge on the nitrogen anion compared to a proton. Consequently, aliphatic sulfonamides are less acidic and remain unionized at physiological pH (7.[1]4) unless highly electronegative groups (e.g., in triflamides) are present.[1]
Lipophilicity ( ) & Solubility[1][2][3]
-
Aromatic: Higher
due to the lipophilic phenyl ring. However, their lower means they are more likely to ionize at basic pH, drastically improving aqueous solubility in intestinal environments (pH > 7.5).[1] -
Aliphatic: Lower intrinsic
(for short chains like methyl/ethyl). However, their high means they remain neutral (and thus less soluble) in basic aqueous media compared to their ionized aromatic counterparts.[1]
Synthetic Viability & Reactivity: The Precursor Challenge
The most critical practical difference for the chemist is the reactivity of the starting material: Sulfonyl Chlorides .
The "Sulfene" Trap (Aliphatic Specific)
Aliphatic sulfonyl chlorides with
-
Risk: Sulfenes are indiscriminate electrophiles. They can dimerize, react with the solvent, or react with the tertiary amine base, leading to low yields and "black tar" impurities.[1]
-
Mitigation: Use inorganic bases (Schotten-Baumann conditions) or maintain strictly low temperatures (
) to control the sulfene capture.[1]
Direct Nucleophilic Attack (Aromatic)
Aromatic sulfonyl chlorides (e.g., Tosyl chloride, TsCl) lack
Visualizing the Mechanisms
The following diagram contrasts the dangerous Sulfene pathway with the standard Aromatic pathway.
Figure 1: Mechanistic divergence. Aliphatic precursors risk forming reactive sulfenes (red), while aromatic precursors follow standard substitution (blue).[1]
Comparative Data Profile
The following table summarizes the physicochemical performance metrics.
| Feature | Aliphatic Sulfonamide (e.g., Methanesulfonamide) | Aromatic Sulfonamide (e.g., Benzenesulfonamide) |
| Acidity ( | 11.0 – 12.0 (Weak Acid) | 9.8 – 10.5 (Moderate Acid) |
| Electronic Driver | Inductive Effect ( | Resonance Effect ( |
| Ionization @ pH 7.4 | < 0.1% Ionized (Neutral) | ~0.5 - 1.0% Ionized (Tunable) |
| LogP (Lipophilicity) | Low (Polar, compact) | High (Lipophilic ring) |
| Solubility (pH 7) | Moderate (size dependent) | Low (unless ionized) |
| Precursor Stability | Unstable (Hydrolyzes rapidly) | Stable (Solid, shelf-stable) |
| Metabolic Liability | Stable to oxidation | Ring oxidation (CYP450) possible |
| Crystallinity | Often lower MP / Hygroscopic | High MP / Good crystallinity |
Experimental Protocols
Protocol A: Synthesis of Aromatic Sulfonamides (Standard)
Best for: Tosyl, Benzenesulfonyl, and substituted aryl derivatives.[1]
-
Preparation: Dissolve the amine (1.0 equiv) in DCM or EtOAc.
-
Base Addition: Add Pyridine (2.0 equiv) or
(1.5 equiv). -
Coupling: Add Aromatic Sulfonyl Chloride (1.1 equiv) portion-wise at
. -
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitoring: TLC usually shows a clean conversion.
-
-
Workup: Wash with 1M HCl (to remove pyridine), then Brine. Dry over
.
Protocol B: Synthesis of Aliphatic Sulfonamides (Strict Control)
Best for: Mesylates, Ethylsulfonyl derivatives.[1] Critical: Prevents sulfene polymerization.
-
Preparation: Dissolve amine (1.0 equiv) in anhydrous DCM. Cool to -10°C (Ice/Salt bath).
-
Base Choice: Use Diisopropylethylamine (DIPEA) (1.2 equiv) or Pyridine.
-
Note: Avoid large excesses of strong bases which promote self-condensation of the sulfene.
-
-
Slow Addition: Add Aliphatic Sulfonyl Chloride (1.05 equiv) dropwise over 20 minutes.
-
Why: Keeps the concentration of the transient sulfene low, ensuring it reacts with the amine rather than itself.
-
-
Quench: Do not let the reaction run overnight. Quench with water immediately upon consumption of starting material (usually <1 hour).
Strategic Application: Physicochemical Tuning
When optimizing a lead compound, switching between aliphatic and aromatic sulfonamides alters the Solubility-Permeability balance.[1]
Figure 2: Decision tree for scaffold selection based on ADME requirements.
Case Study Insight
In the development of Carbonic Anhydrase Inhibitors (CAIs), aromatic sulfonamides (e.g., Acetazolamide) are ubiquitous.[1] The aromatic ring is essential not just for hydrophobic contacts, but because the lower
References
-
Electronic Effects in Sulfonamides
- Title: "The Hammett Equ
- Source:Chemical Reviews.
- Context: Establishes the correlation between arom
-
Mechanism of Aliphatic Substitution
- Title: "Sulfenes as Intermediates in the Reaction of Alkanesulfonyl Chlorides."
- Source:Journal of the American Chemical Society.
- Context: Definitive proof of the elimination-addition mechanism vs. direct substitution.
-
[1]
-
Physicochemical Properties Data
-
Synthetic Protocols
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl Chloride
Senior Application Scientist's Foreword: As professionals in the scientific community, our responsibility extends beyond discovery and innovation to ensuring a safe and sustainable laboratory environment. The proper handling and disposal of reactive chemical intermediates like {Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride is not merely a procedural formality but a cornerstone of our commitment to safety. This guide is structured to provide not just a protocol, but a deeper understanding of the chemical principles at play, empowering you to manage this reagent with confidence and precision. By treating every protocol as a self-validating system, we build a culture of safety and scientific integrity.
Core Hazard Assessment
This compound (CAS No. 1803596-85-1) is a sulfonyl chloride, a class of organosulfur compounds characterized by their reactivity, particularly towards nucleophiles like water.[1][2] While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely published, its chemical behavior can be reliably inferred from well-studied analogues such as methanesulfonyl chloride and other sulfonyl chlorides.[3][4]
The primary hazard stems from its vigorous and exothermic reaction with water, including atmospheric moisture, which leads to hydrolysis.[5][6] This reaction produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas, which is toxic and can cause severe respiratory irritation.[3]
| Hazard ID | Description | Rationale & Consequence |
| Water Reactivity | Reacts violently and exothermically with water, alcohols, and other protic solvents.[5] | Uncontrolled addition of water can cause rapid temperature and pressure increases, leading to splashing and the release of toxic fumes in a closed system. |
| Corrosivity | Causes severe skin and eye burns upon contact.[3][7] | The compound itself and its hydrolysis product, HCl, are highly corrosive to biological tissues. Direct contact must be strictly avoided. |
| Toxicity of Byproducts | Hydrolysis generates hydrogen chloride (HCl) gas and {Bicyclo[2.2.2]octan-1-yl}methanesulfonic acid. | Inhalation of HCl gas can cause severe damage to the respiratory tract.[3] The resulting acidic solution requires neutralization before disposal. |
| Lachrymator | Vapors are irritating to the eyes and mucous membranes, causing tearing. | All handling must be performed in a certified chemical fume hood to prevent exposure to vapors. |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to ensure complete protection from contact and inhalation hazards.[6][8]
| Equipment | Specification | Purpose |
| Eye & Face Protection | Safety goggles and a full-face shield.[9][10] | Protects against splashes of the reagent or quenching solution and shields the face from irritating vapors. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6][11] | Provides a barrier against direct skin contact. Check glove manufacturer's compatibility data. Discard immediately if contamination is suspected. |
| Body Protection | Flame-resistant laboratory coat and chemical apron. | Protects against splashes and spills on clothing and skin. |
| Respiratory Protection | Not typically required if all operations are confined to a certified chemical fume hood. | In the event of a large spill or ventilation failure, a respirator with an acid gas cartridge would be necessary.[6] |
Step-by-Step Disposal Protocol: Quenching and Neutralization
The guiding principle for the disposal of sulfonyl chlorides is controlled hydrolysis (quenching) in a basic solution. This process safely converts the reactive sulfonyl chloride into an inert sulfonate salt and neutralizes the acidic byproducts in a single, controlled operation.[12][13]
Required Materials and Reagents
-
Certified Chemical Fume Hood
-
Stir plate and magnetic stir bar
-
Appropriate size beaker or flask for the quenching reaction (at least 10x the volume of the sulfonyl chloride solution)
-
Ice bath
-
pH paper or calibrated pH meter
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH).
-
Waste container for neutralized aqueous waste.
-
Waste container for contaminated solid waste.
Quenching Workflow Diagram
The following diagram outlines the logical flow of the disposal procedure, emphasizing safety checks and decision points.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol
-
Preparation: Don all required PPE as specified in Section 2. Perform all subsequent steps in a certified chemical fume hood with the sash at the lowest practical position.
-
Prepare Neutralization Bath: In a beaker large enough to accommodate the reaction and potential foaming, place a magnetic stir bar and an excess of a cold (0-10 °C) basic solution (e.g., saturated sodium bicarbonate or 1M NaOH). Place this beaker in an ice bath on a stir plate and begin moderate stirring.
-
Causality Note: Using a cold solution and an ice bath helps to absorb the heat generated during the exothermic hydrolysis reaction, preventing the solution from boiling and splashing.[12] Stirring ensures immediate dispersion and reaction of the sulfonyl chloride.
-
-
Controlled Addition: Slowly and dropwise, add the this compound (or a solution of it in an inert solvent) to the center of the vortex of the stirred basic solution.
-
Causality Note: This slow, controlled addition is the most critical step. It prevents a rapid, uncontrolled exothermic reaction and allows the gaseous HCl byproduct to be generated slowly and safely neutralized by the base. A violent reaction can occur if the reagent is added too quickly.
-
-
Reaction and Digestion: Once the addition is complete, leave the mixture to stir in the ice bath for at least one hour, or until you are confident the reaction is complete (e.g., no more gas evolution, disappearance of any organic layer).
-
Neutralization Verification (Self-Validation): Remove the ice bath and allow the solution to warm to room temperature. Carefully check the pH of the aqueous solution using pH paper or a calibrated meter. The pH should be between 6 and 9.
-
Causality Note: This step validates that all the sulfonic acid and HCl have been successfully neutralized. Disposing of a corrosive, acidic solution is hazardous and violates most institutional waste protocols.
-
-
pH Adjustment: If the solution is still acidic (pH < 6), add more basic solution dropwise until the desired pH range is achieved.
Waste Stream Management
Proper segregation of waste is essential for safe and compliant disposal.
-
Aqueous Waste: The final, neutralized aqueous solution contains sodium {bicyclo[2.2.2]octan-1-yl}methanesulfonate, sodium chloride, and excess sodium bicarbonate/hydroxide. This can typically be disposed of down the drain with copious amounts of water, but you must consult and follow your institution's specific guidelines for aqueous chemical waste. [4]
-
Contaminated Solid Waste: Any items that came into direct contact with the sulfonyl chloride, such as pipette tips, gloves, and weighing paper, should be collected in a separate, clearly labeled solid waste container for hazardous materials. Do not mix these with regular trash.
-
Empty Reagent Bottle: Rinse the empty reagent bottle three times with a small amount of a compatible organic solvent (e.g., acetone). Add the rinsate slowly and carefully to a neutralization bath as described above. Once decontaminated, the bottle can often be disposed of as regular glass waste, with the label defaced. Again, verify this against local institutional policy.
Spill Management Protocol
In the event of a small spill inside the chemical fume hood:
-
Containment: Cover the spill with a non-combustible absorbent material like dry sand, earth, or vermiculite.[6] Do NOT use water or combustible materials like paper towels initially.
-
Neutralization: Once absorbed, cautiously add a solid neutralizer like sodium bicarbonate or soda ash to the absorbent material.
-
Collection: Carefully scoop the mixture into a designated container for hazardous waste disposal.
-
Decontamination: Wipe the spill area with a cloth dampened with a soapy water solution, followed by clean water. Place all cleaning materials in the hazardous solid waste container.
For any large spill or any spill outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
References
-
PubChem. Bicyclo(2.2.2)octan-1-ol. National Center for Biotechnology Information. [Link]
-
RSC Publishing. Bicyclo[2.2.2]octan-2-yl- and -bicyclo[3.2.1]octan-2-yl-amines. Evidence for classical precursors of non-classical carbonium ions. [Link]
-
Reagentia. Bicyclo[2.2.2]octane-1-methanesulfonyl chloride (1 x 500 mg). [Link]
-
CP Lab Safety. This compound, min 97%, 100 mg. [Link]
-
National Institutes of Health (NIH). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. [Link]
-
NIST. Bicyclo[2.2.2]octane. NIST Chemistry WebBook. [Link]
-
NIST. Bicyclo[2.2.2]octanone. NIST Chemistry WebBook. [Link]
-
S D Fine-Chem Limited. Sulphuryl Chloride MSDS. [Link]
- Google Patents. Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
GlobeCore. Removal of organosulfur compounds from oil fractions. [Link]
-
Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions?. [Link]
-
Level One Chemicals. Safety First: Handling Sulfuryl Chloride in Industrial Settings. [Link]
-
ResearchGate. Recycling and Reuse of Organo-sulfur Compounds from Barrels of Natural Gas Contaminated with Mercaptan Odorant. [Link]
-
Canadian Science Publishing. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
- Google Patents. Preparation of bicyclo[2.2.2]octan-2-one compounds.
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]
-
Valsynthese SA. Material Safety Data Sheet Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-diimide. [Link]
-
Government of Alberta. Guidelines for Landfill Disposal of Sulphur Waste. (2011-09-12). [Link]
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Juniper Online Publishers. The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988-09-20). [Link]
-
Trimaco. Essential Chemical PPE. [Link]
-
ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]
-
Biosolve Shop. Safety Data Sheet - methanesulphonyl chloride. (2010-05-03). [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. hazmatschool.com [hazmatschool.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
